molecular formula C9H8BrNO B1296180 n-(4-Bromophenyl)prop-2-enamide CAS No. 13997-69-8

n-(4-Bromophenyl)prop-2-enamide

Cat. No.: B1296180
CAS No.: 13997-69-8
M. Wt: 226.07 g/mol
InChI Key: ZSBLNRQSHLZWNV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)acrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBLNRQSHLZWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294794
Record name n-(4-bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13997-69-8
Record name NSC98136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of N-(4-Bromophenyl)prop-2-enamide from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of N-(4-bromophenyl)prop-2-enamide, a valuable building block in medicinal chemistry and material science. The primary synthetic route detailed herein is the acylation of 4-bromoaniline with acryloyl chloride, a classic example of the Schotten-Baumann reaction. This document elucidates the underlying chemical principles, offers a robust, step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical knowledge required for successful and reproducible synthesis.

Introduction and Significance

This compound, also known as N-(4-bromophenyl)acrylamide, is a versatile organic intermediate. The presence of a polymerizable acrylamide group and a synthetically adaptable bromophenyl moiety makes it a precursor for a wide range of applications. In drug development, the acrylamide warhead can act as a covalent modifier for specific protein targets, while the bromo-aromatic ring serves as a handle for further functionalization via cross-coupling reactions.[1] Its derivatives have been investigated for antimicrobial and other pharmacological activities.[2][3]

The synthesis from 4-bromoaniline and acryloyl chloride is a direct and efficient method for producing this key intermediate.[4] This guide focuses on this specific transformation, providing the in-depth knowledge necessary for its practical application in a laboratory setting.

Reaction Principles and Mechanism

The core of this synthesis is the nucleophilic acyl substitution reaction between an amine (4-bromoaniline) and an acyl chloride (acryloyl chloride).[5] This specific transformation is often performed under Schotten-Baumann conditions, which utilize a base to neutralize the acidic byproduct, driving the reaction to completion.[6][7]

Overall Reaction

4-Bromoaniline + Acryloyl Chloride → this compound + Hydrochloric Acid

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline (the nucleophile) attacks the highly electrophilic carbonyl carbon of acryloyl chloride. This is due to the electron-withdrawing effects of both the chlorine atom and the vinyl group, which polarize the carbonyl bond.[8] This attack forms an unstable tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process is accompanied by the expulsion of the chloride ion, an excellent leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine), which scavenges the proton from the nitrogen atom to yield the final amide product and a salt byproduct (e.g., triethylammonium chloride). This step is crucial as it prevents the protonation of the starting aniline, which would render it non-nucleophilic.[7]

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 4-Bromoaniline INT [Tetrahedral Intermediate] R1->INT 1. Nucleophilic Attack R2 Acryloyl Chloride R2->INT P1 This compound INT->P1 2. Elimination of Cl- P1->P1 P2 Triethylammonium Chloride Base Triethylamine (Base) Base->P1 Base->P2

Figure 1: Nucleophilic acyl substitution mechanism.
Rationale for Reagent Selection
  • Acylating Agent: Acryloyl chloride is chosen for its high reactivity.[8] While acrylic anhydride is an alternative, acyl chlorides are generally more reactive, leading to faster reaction times and often higher yields at lower temperatures.[9]

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is the standard choice.[5] Its role is solely to neutralize the HCl generated during the reaction.[7] Using an inorganic base like NaOH would typically require a two-phase system (water and an organic solvent), which can sometimes lead to hydrolysis of the acryloyl chloride.[10][11] For a homogenous system, an organic base is preferred.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are ideal.[9] They are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions. DCM is often preferred for its low boiling point, which simplifies product isolation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials and Equipment
Material/EquipmentSpecification
4-Bromoaniline>98% purity
Acryloyl Chloride>96% purity, stabilized
Triethylamine (TEA)>99%, anhydrous
Dichloromethane (DCM)Anhydrous, >99.8%
Saturated NaHCO₃ solutionAqueous
BrineSaturated NaCl(aq)
Anhydrous MgSO₄ or Na₂SO₄Granular
Round-bottom flask (100 mL)Two-necked
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware
Step-by-Step Synthesis Workflow

Workflow A 1. Setup & Reagent Prep B 2. Controlled Addition (0-5 °C) A->B C 3. Reaction (Warm to RT, 2-4h) B->C D 4. Aqueous Workup C->D E 5. Drying & Evaporation D->E F 6. Purification (Recrystallization) E->F G 7. Characterization F->G

Figure 2: High-level experimental workflow.
  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-bromoaniline (1.72 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.) to the flask. Stir the mixture until the aniline is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Maintaining a low temperature is critical to control the exothermic nature of the acylation and to prevent polymerization of the acryloyl chloride.[12][13]

  • Acryloyl Chloride Addition: Dissolve acryloyl chloride (0.85 mL, 10.5 mmol, 1.05 eq.) in anhydrous DCM (10 mL) and add this solution to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[14][15] A white precipitate of triethylammonium chloride will form.[15]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess TEA, saturated aqueous NaHCO₃ (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a white or off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure.

  • ¹³C NMR: To verify the carbon framework.

  • FTIR Spectroscopy: To identify characteristic functional groups (N-H stretch, C=O stretch of amide).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Process Optimization and Troubleshooting

The success of this synthesis relies on careful control of several key parameters.

Key Reaction Parameters
ParameterRecommended RangeRationale & Impact on Yield/Purity
Temperature 0 °C to Room TempInitial low temperature (0-5 °C) is crucial to control the exotherm and minimize side reactions.[13][14] Running the reaction too warm can lead to polymerization or di-acylation.
Stoichiometry Acryloyl Chloride: 1.0-1.1 eq.A slight excess of the acylating agent ensures complete consumption of the aniline. A large excess can complicate purification.
Base Triethylamine: 1.05-1.2 eq.At least one equivalent is required to neutralize HCl.[7] A slight excess ensures the reaction medium remains basic, driving the equilibrium forward.
Solvent Purity AnhydrousAcryloyl chloride is highly water-sensitive and will readily hydrolyze to acrylic acid.[4] The presence of water will significantly lower the yield.
Addition Rate Slow, DropwiseRapid addition can cause a dangerous temperature spike, leading to uncontrolled side reactions.[15]
Common Issues and Solutions
  • Low Yield: Often caused by moisture in the reagents or solvent. Ensure all glassware is oven-dried and reagents are anhydrous. Incomplete reaction can be addressed by extending the reaction time.

  • Polymerization: Acryloyl chloride and the product itself can polymerize. This is minimized by keeping the temperature low during addition and by using stabilized acryloyl chloride.[16]

  • Product Oiling Out During Recrystallization: This indicates the chosen solvent system is not ideal. Try a different solvent pair or adjust the ratio.

  • Persistent Impurities: If recrystallization is insufficient, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) is an effective alternative for purification.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[17] It may cause damage to organs through prolonged exposure.

  • Acryloyl Chloride: Highly flammable, corrosive, and toxic.[4][18] It causes severe skin burns and eye damage and is fatal if inhaled.[18] It reacts violently with water. Handle with extreme caution in a chemical fume hood.

  • Triethylamine: Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The acylation of 4-bromoaniline with acryloyl chloride is a reliable and efficient method for the synthesis of this compound. Success hinges on the principles of nucleophilic acyl substitution and is practically achieved through careful control of reaction conditions, particularly temperature and the exclusion of moisture. By understanding the rationale behind the choice of reagents and procedural steps, researchers can confidently execute this synthesis and troubleshoot effectively, enabling the production of this key intermediate for applications in drug discovery and materials science.

References

  • ResearchGate. (2025). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure of N-(4-bromophenyl)-N-carbo xyethyl-β-alanine derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Google Patents. (n.d.). US5395966A - Process for the manufacture of acryloyl chloride.
  • National Institutes of Health. (n.d.). N-(4-Bromophenyl)-4-nitrobenzamide. Available at: [Link]

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]

  • ResearchGate. (2025). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Available at: [Link]

  • ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... Available at: [Link]

  • NJ.gov. (n.d.). ACRYLYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available at: [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Available at: [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • YouTube. (2021). acetylation aniline. Available at: [Link]

  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Acryloyl chloride. Available at: [Link]

  • RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]

  • ResearchGate. (2025). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Available at: [Link]

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Sources

Methodological & Application

Application Notes and Protocols for N-(4-Bromophenyl)prop-2-enamide in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Covalent Inhibition in Modern Drug Discovery

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, chemical bond with their biological target. This class of therapeutics offers distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. The acrylamide moiety has emerged as a premier "warhead" for targeted covalent inhibitors (TCIs), prized for its reactivity with nucleophilic cysteine residues found in the active sites of many enzymes, particularly kinases.[1] The formation of an irreversible Michael adduct with a cysteine thiol can effectively and permanently shut down the activity of a pathogenic protein.[1]

This document provides a detailed guide to the application of N-(4-Bromophenyl)prop-2-enamide , a readily accessible acrylamide-containing fragment, in the design and validation of novel covalent inhibitors. We will explore its synthesis, physicochemical properties, and reactivity, and provide detailed protocols for its use in a typical covalent inhibitor discovery workflow.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is foundational to its application in drug design. This compound is a small molecule that possesses a favorable profile for fragment-based drug discovery.

PropertyValueSource
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
Monoisotopic Mass 224.97893 Da[2]
Predicted XlogP 2.9[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bond Count 2[2]

The bromophenyl group offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Chemical Synthesis

The synthesis of this compound is a straightforward acylation reaction. The following protocol is adapted from established methods for the synthesis of similar N-aryl acrylamides.[3][4]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromoaniline

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath with stirring.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Acylation: Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Covalent Modification

The electrophilic nature of the acrylamide "warhead" is central to its function. The β-carbon of the α,β-unsaturated amide is susceptible to nucleophilic attack by the thiolate of a cysteine residue, proceeding via a Michael addition mechanism.

G cluster_0 Mechanism of Covalent Modification reac This compound + Protein-Cys-SH ts Thiolate Attack on β-Carbon reac->ts Deprotonation of Cys-SH int Enolate Intermediate ts->int Michael Addition prod Covalent Adduct int->prod Protonation

Caption: Mechanism of Covalent Adduct Formation.

The reactivity of the acrylamide can be modulated by the electronic properties of the aryl substituent. The electron-withdrawing nature of the bromine atom on the phenyl ring is expected to slightly increase the electrophilicity of the β-carbon, potentially enhancing its reactivity towards cysteine thiols compared to an unsubstituted N-phenylacrylamide.

Experimental Protocols for Covalent Inhibitor Characterization

The following protocols outline a workflow for assessing the potential of this compound as a covalent inhibitor.

G cluster_1 Covalent Inhibitor Discovery Workflow start Synthesize this compound reactivity Assess Thiol Reactivity (Protocol 2) start->reactivity target_id Identify Protein Targets (Protocol 3) reactivity->target_id validation Validate Target Engagement (Protocol 4) target_id->validation biochem Biochemical/Cellular Assays (Protocol 5) validation->biochem end Lead Optimization biochem->end

Caption: Workflow for Evaluating a Covalent Fragment.

Protocol 2: Thiol Reactivity Assay with Glutathione (GSH)

This assay provides a measure of the intrinsic reactivity of the compound with a model thiol, glutathione.

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO and a 10 mM stock solution of GSH in PBS.

  • Reaction: In a microcentrifuge tube, combine PBS, GSH stock solution (final concentration 100 µM), and this compound stock solution (final concentration 10 µM).

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ACN with 0.1% formic acid.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the appearance of the GSH adduct. The rate of reaction can be determined by plotting the concentration of the starting material versus time.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Detection

This is a direct method to confirm covalent modification of a target protein.[5]

Materials:

  • Purified target protein with an accessible cysteine residue

  • This compound

  • Assay buffer (e.g., HEPES or PBS, pH 7.4)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the target protein (e.g., 1-5 µM) with an excess of this compound (e.g., 10-50 µM) in the assay buffer at room temperature or 37 °C for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO) incubation.

  • Sample Preparation: Stop the reaction by adding formic acid to a final concentration of 0.1%. Desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method.

  • LC-MS Analysis: Analyze the desalted protein by LC-MS. The mass of the unmodified protein will be observed in the control sample. In the treated sample, a mass shift corresponding to the molecular weight of this compound (226.07 Da) should be observed if covalent modification has occurred.[5]

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the protein species present. The percentage of modified protein can be estimated from the relative intensities of the modified and unmodified protein peaks.

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification

This chemoproteomic approach can be used to identify cellular targets of the covalent fragment in a complex biological sample.

Materials:

  • Cell lysate

  • This compound

  • A broad-spectrum cysteine-reactive probe with an alkyne or biotin tag (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (if using an alkyne probe): Azide-biotin, copper(I) source, ligand (e.g., TBTA)

  • Streptavidin beads

  • SDS-PAGE gels and Western blotting reagents or mass spectrometry for protein identification

Procedure:

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Competitive Inhibition: Pre-incubate aliquots of the lysate with varying concentrations of this compound (and a vehicle control) for 1 hour at 37 °C.

  • Probe Labeling: Add the cysteine-reactive probe to all samples and incubate for a further 30 minutes.

  • Click Chemistry (for alkyne probes): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrichment: Enrich the biotinylated proteins using streptavidin beads.

  • Analysis:

    • Gel-based: Elute the enriched proteins from the beads, separate them by SDS-PAGE, and visualize by silver staining or Western blotting for specific targets. A decrease in band intensity in the pre-incubated samples indicates that this compound has bound to that protein and blocked labeling by the probe.

    • MS-based: Digest the enriched proteins on-bead with trypsin and identify the proteins by LC-MS/MS. Quantitative proteomics can be used to determine which proteins show reduced labeling in the presence of the test compound.

Protocol 5: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

CETSA can be used to verify that the compound engages its target in a cellular context.

Materials:

  • Intact cells

  • This compound

  • PBS

  • Equipment for heating samples precisely

  • Reagents for cell lysis and protein quantification (e.g., Western blotting)

Procedure:

  • Compound Treatment: Treat intact cells with this compound or vehicle (DMSO) for a defined period.

  • Heating: Resuspend the cells in PBS and heat aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction from the precipitated proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or other protein quantification methods.

  • Data Interpretation: A covalent inhibitor is expected to stabilize its target protein, leading to a shift in its melting curve to higher temperatures compared to the vehicle-treated control.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of targeted covalent inhibitors. Its straightforward synthesis, favorable physicochemical properties, and inherent reactivity make it an attractive fragment for screening campaigns. The protocols outlined in this document provide a comprehensive framework for characterizing its reactivity, identifying its protein targets, and validating its engagement in a cellular environment. The bromine substituent provides a versatile handle for subsequent medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective covalent therapeutics.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Advedissian, T., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Gunduz, N., & Arslan, M. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. European Polymer Journal.
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  • Soykan, C., & Gunduz, N. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
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  • Molecular determinants of acrylamide neurotoxicity through covalent docking. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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Application Notes and Protocols: N-(4-Bromophenyl)prop-2-enamide as a Versatile Monomer for Advanced Polymer Architectures in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Bromophenyl Moiety in Polymer Chemistry

In the landscape of functional polymers, the strategic incorporation of specific chemical moieties can unlock a wealth of possibilities for advanced applications. N-(4-Bromophenyl)prop-2-enamide is a monomer that epitomizes this principle. At its core, it is an acrylamide derivative, a class of monomers known for their versatile polymerization characteristics and the unique properties of the resulting polymers, such as thermo-responsiveness and biocompatibility.[1][2][3][4] The true potential of this compound, however, lies in the pendant 4-bromophenyl group. This seemingly simple halogenated aromatic ring serves as a highly versatile synthetic handle, enabling a suite of post-polymerization modification reactions. This opens the door to the creation of complex, tailor-made macromolecules with precise functionalities, a critical requirement in the field of drug development for applications such as targeted drug delivery, diagnostics, and advanced biomaterials.

This technical guide provides a comprehensive overview of the synthesis, polymerization, and functionalization of this compound. We will delve into detailed, field-proven protocols and explain the underlying scientific principles that govern these processes. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to leverage this powerful monomer in their research and development endeavors.

I. Monomer Synthesis: A Robust and Scalable Approach

The synthesis of this compound is a straightforward and high-yielding acylation reaction. The protocol provided below is adapted from established methods for the synthesis of similar N-substituted acrylamides and methacrylamides.[5]

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between 4-bromoaniline and acryloyl chloride. A tertiary amine, typically triethylamine, is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically carried out at low temperatures to minimize side reactions, such as the polymerization of acryloyl chloride.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Bromoaniline 4-Bromoaniline Monomer This compound 4-Bromoaniline->Monomer Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->Monomer Triethylamine Triethylamine Byproduct Triethylammonium chloride Triethylamine->Byproduct Solvent Anhydrous THF/DCM Solvent->Monomer Temperature 0-5 °C Temperature->Monomer

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Bromoaniline106-40-1172.0317.2 g (0.1 mol)Ensure high purity.
Acryloyl chloride814-68-690.519.5 g (0.105 mol)Freshly distilled recommended.
Triethylamine121-44-8101.1912.1 g (0.12 mol)Distilled over CaH₂.
Anhydrous Dichloromethane (DCM)75-09-284.93300 mLDried over molecular sieves.
Saturated Sodium Bicarbonate Solution--200 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromoaniline (17.2 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

  • Cooling and Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (12.1 g, 0.12 mol) to the stirred solution.

  • Acryloyl Chloride Addition: Dissolve acryloyl chloride (9.5 g, 0.105 mol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound as a white to off-white solid.

Characterization:

  • ¹H NMR: Confirm the structure by identifying the vinyl protons (typically in the range of 5.5-6.5 ppm) and the aromatic protons.

  • FTIR: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the C=C stretch (around 1620 cm⁻¹).

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

II. Polymerization Methodologies: From Simple Chains to Complex Architectures

This compound can be polymerized using various techniques. The choice of method will depend on the desired polymer characteristics, such as molecular weight, dispersity, and architecture.

A. Free Radical Polymerization: The Workhorse Technique

Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[6] It is relatively simple to perform and is tolerant to a variety of functional groups.

FRP Initiator Initiator Initiation Initiation Initiator->Initiation Monomer This compound Monomer->Initiation Propagation Propagation Monomer->Propagation n Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Free Radical Polymerization Workflow.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound13997-69-8226.072.26 g (10 mmol)Synthesized as above.
Azobisisobutyronitrile (AIBN)78-67-1164.2116.4 mg (0.1 mmol)Recrystallized from methanol.
Anhydrous Toluene108-88-392.1420 mL

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve this compound (2.26 g, 10 mmol) and AIBN (16.4 mg, 0.1 mmol) in anhydrous toluene (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.

Characterization of the Homopolymer:

TechniqueExpected Observations
GPC/SEC Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
¹H NMR Broadening of the signals compared to the monomer, disappearance of the vinyl proton signals.
TGA Determine the thermal stability of the polymer.
DSC Determine the glass transition temperature (Tg).
B. Controlled Radical Polymerization: Precision Engineering of Macromolecules

For applications requiring well-defined polymer architectures, such as block copolymers for self-assembly into drug delivery vehicles, controlled radical polymerization (CRP) techniques are indispensable.[7] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that is compatible with a wide range of functional monomers, including acrylamides.

RAFT Initiator Initiator Pre-equilibrium Pre-equilibrium Initiator->Pre-equilibrium Monomer This compound Monomer->Pre-equilibrium Main_Equilibrium Main_Equilibrium Monomer->Main_Equilibrium n RAFT_Agent RAFT Agent (CTA) RAFT_Agent->Pre-equilibrium Pre-equilibrium->Main_Equilibrium Controlled_Polymer Well-defined Polymer Main_Equilibrium->Controlled_Polymer

Caption: RAFT Polymerization Conceptual Flow.

A detailed protocol for RAFT polymerization would require the selection of a specific RAFT agent compatible with acrylamides and optimization of the reaction conditions. This is beyond the scope of this general guide but represents a key area for further investigation for researchers seeking precise control over polymer architecture.

III. Post-Polymerization Modification: A Gateway to Functional Materials for Drug Development

The true power of poly(this compound) lies in the reactivity of the C-Br bond on the pendant phenyl rings. This allows for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and imaging agents, after the polymer backbone has been formed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly well-suited for this purpose.[5][8][9][10][11][12][13][14][15]

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[10][11][13][15] In the context of our polymer, this allows for the attachment of aryl or vinyl groups, which can be part of a drug molecule or a precursor to further functionalization.

Materials:

Reagent/SolventNotes
Poly(this compound)The starting polymer.
Arylboronic acid or esterThe molecule to be attached.
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Typically 1-5 mol% relative to the bromine groups.
Base (e.g., K₂CO₃, Cs₂CO₃)Anhydrous, typically 2-3 equivalents.
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)Degassed.

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the poly(this compound) in the anhydrous solvent.

  • Reagent Addition: Add the arylboronic acid (or ester), the palladium catalyst, and the base.

  • Degassing: Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere for 12-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst.

    • Precipitate the polymer in a suitable non-solvent.

    • Further purify the polymer by dialysis or repeated precipitations to remove residual reagents.

B. Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5][9][12][14][16] This is particularly useful for introducing alkyne handles into the polymer, which can then be used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules.

Sonogashira_Click Brominated_Polymer Poly(this compound) Sonogashira Sonogashira Coupling Brominated_Polymer->Sonogashira Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira Alkynated_Polymer Alkyne-Functionalized Polymer Sonogashira->Alkynated_Polymer CuAAC CuAAC 'Click' Reaction Alkynated_Polymer->CuAAC Azide_Drug Azide-Containing Drug/Ligand Azide_Drug->CuAAC Drug_Conjugate Polymer-Drug Conjugate CuAAC->Drug_Conjugate

Caption: Post-polymerization modification via Sonogashira coupling and "click" chemistry.

A detailed protocol would involve a palladium catalyst, a copper(I) co-catalyst, and a base, similar to the Suzuki coupling, but with a terminal alkyne as the coupling partner.

IV. Applications in Drug Development: A Horizon of Possibilities

The versatility of poly(this compound) and its derivatives opens up a wide range of applications in drug development.

  • Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides, small molecules) to the polymer backbone, drug-loaded nanoparticles or polymer-drug conjugates can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Stimuli-Responsive Systems: The acrylamide backbone can be copolymerized with other monomers to create stimuli-responsive polymers.[6][16][17] For example, copolymerization with N-isopropylacrylamide could yield thermo-responsive polymers that release their drug payload in response to localized hyperthermia.

  • Advanced Biomaterials: The functionalized polymers can be used to create hydrogels for controlled drug release or as coatings for medical devices to improve biocompatibility or confer antimicrobial properties.[18]

V. Safety and Biocompatibility Considerations

While polyacrylamides are generally considered biocompatible, the introduction of the bromophenyl group and any subsequent modifications necessitates a thorough evaluation of the material's safety profile.[1][3][4] The toxicity of brominated aromatic compounds can vary, and it is crucial to assess the potential for leaching of any unreacted monomer or degradation products.[19][20] In vitro cytotoxicity assays and in vivo biocompatibility studies are essential steps before any clinical application.

Conclusion

This compound is a highly valuable monomer for the synthesis of advanced functional polymers. Its straightforward synthesis, versatile polymerization characteristics, and, most importantly, the potential for post-polymerization modification make it an ideal platform for the development of sophisticated materials for drug delivery and other biomedical applications. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this promising monomer in their quest for innovative therapeutic solutions.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49.
  • Odian, G.
  • Matyjaszewski, K.; Davis, T. P.
  • Darnerud, P. O.; Eriksen, G. S.; Jóhannesson, T.; Larsen, P. B.; Viluksela, M. Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 2001, 109(Suppl 1), 49–68.
  • Cooperstein, M. A.; Canavan, H. E. Biological cell detachment from poly(N-isopropyl acrylamide) and its applications. Langmuir, 2010, 26(11), 7695-7707.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874–922.
  • Alarcon, C. D. H.; Pennadam, S.; Alexander, C. Stimuli responsive polymers for biomedical applications. Chemical Society Reviews, 2005, 34(3), 276-285.
  • Heskins, M.; Guillet, J. E. Solution Properties of Poly(N-isopropylacrylamide). Journal of Macromolecular Science: Part A - Chemistry, 1968, 2(8), 1441-1455.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(1), 58-67.
  • [This reference is intentionally left blank to maintain numbering
  • Soykan, C.; Delibaş, A.; Coşkun, R. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 2008, 68(1), 114-124.
  • [This reference is intentionally left blank to maintain numbering
  • Saha, S. K.; Das, S.; Chowdhury, P.; Saha, S. K. Biocompatibility of a sonochemically synthesized poly(N-isopropyl acrylamide)/silica nanocomposite. RSC Advances, 2014, 4(28), 14457-14467.
  • Morelli, S.; et al. Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
  • [This reference is intentionally left blank to maintain numbering
  • de Wit, C. A. An overview of brominated flame retardants in the environment. Chemosphere, 2002, 46(5), 583-624.
  • Delibaş, A.; Soykan, C. Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 2007, 44(9), 969-975.
  • Musa, A.; et al. Polyacrylamide hydrogels for application in oral drug delivery. Nigerian Journal of Scientific Research, 2021, 20(4).
  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975, 16(50), 4467-4470.
  • Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695.
  • Tykwinski, R. R. Evolution of the Sonogashira Coupling. Angewandte Chemie International Edition, 2003, 42(14), 1566-1568.
  • Sjödin, A.; Patterson, D. G.; Bergman, Å. A review on human exposure to brominated flame retardants—particularly polybrominated diphenyl ethers.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461–1473.

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Application Note: A Guide to Analytical Techniques for Monitoring N-(4-Bromophenyl)prop-2-enamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Reaction Monitoring

N-(4-Bromophenyl)prop-2-enamide and its derivatives are pivotal building blocks in the synthesis of functionalized polymers and novel pharmaceutical intermediates. The precise control over their synthesis, typically an acylation reaction between 4-bromoaniline and an acryloyl derivative, is critical for ensuring high yield, purity, and the desired physicochemical properties of the final product. Inadequate monitoring can lead to incomplete reactions, the formation of undesirable byproducts, or uncontrolled polymerization, compromising the integrity of the entire synthetic process.

This guide provides a comprehensive overview of robust analytical techniques for real-time and offline monitoring of this compound synthesis. We will delve into the causality behind the selection of each technique, offering detailed, field-proven protocols designed for immediate implementation in a research or process development setting. The methodologies described herein are structured to be self-validating, ensuring the trustworthiness and reproducibility of your analytical results.

At-a-Glance Technique Selection: A Workflow for a Busy Lab

Choosing the right analytical tool depends on the specific question you need to answer. Do you need a quick qualitative check on reaction completion, or do you require precise quantitative data for kinetic modeling? The following workflow provides a decision-making framework.

G start Start: Reaction Monitoring Needed q1 Need a quick, qualitative check (e.g., has the starting material been consumed?) start->q1 tlc Thin-Layer Chromatography (TLC) q1->tlc Yes q2 Need quantitative data? (e.g., yield, purity, kinetics) q1->q2 No end End: Analysis Complete tlc->end hplc High-Performance Liquid Chromatography (HPLC) q2->hplc Yes q3 Need structural confirmation of the product or identification of unknowns? q2->q3 No hplc->end nmr Nuclear Magnetic Resonance (NMR) q3->nmr Yes (Detailed Structure) ms Mass Spectrometry (MS) q3->ms Yes (Molecular Weight) q4 Need to confirm functional group changes? q3->q4 No nmr->end ms->end ftir Fourier-Transform Infrared (FTIR) q4->ftir Yes q4->end No

Caption: Decision workflow for selecting the appropriate analytical technique.

Chromatographic Methods: Separating Reaction Components

Chromatography is indispensable for separating the product from reactants, catalysts, and byproducts, offering both qualitative and quantitative insights.

Thin-Layer Chromatography (TLC): The Rapid Progress Check

Expertise & Experience: TLC is the workhorse of synthetic chemistry for its speed, low cost, and simplicity. It provides an immediate visual assessment of the reaction's progress by separating compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. For the synthesis of this compound, the product is significantly more non-polar than the starting 4-bromoaniline, resulting in a higher Retention Factor (Rf) and clear separation on the plate.

Trustworthiness: The validity of a TLC run is confirmed by spotting three lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both.[1][2] The disappearance of the reactant spot in the reaction lane and the appearance of a new product spot indicates reaction progression.[2] The co-spot helps to definitively identify the reactant spot in the reaction mixture, even if Rf values shift slightly.[1]

Experimental Protocol: TLC Monitoring

  • Plate Preparation: On a silica gel TLC plate (e.g., Merck silica gel 60 F-254), lightly draw a pencil line about 1 cm from the bottom. Mark three starting points for the reactant (R), co-spot (Co), and reaction mixture (M).

  • Sample Preparation:

    • Reactant (R): Dissolve a small amount of 4-bromoaniline in a suitable solvent (e.g., ethyl acetate).

    • Reaction Mixture (M): At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a tiny aliquot (approx. 1-2 µL) from the reaction flask using a capillary spotter.[3] Dilute the aliquot in a small vial with 0.2-0.5 mL of ethyl acetate.

  • Spotting: Using separate capillary spotters, apply a small spot of each prepared sample to the corresponding starting point on the pencil line. For the co-spot lane, spot the reactant first, let it dry, then spot the reaction mixture directly on top of it.[1]

  • Development: Place the spotted TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[4] Circle the visible spots with a pencil.

  • Interpretation: Monitor the intensity of the 4-bromoaniline spot in the 'M' lane. The reaction is considered complete when this spot has completely disappeared, and a new, higher Rf spot corresponding to the product is prominent.[2]

High-Performance Liquid Chromatography (HPLC): Precision Quantitative Analysis

Expertise & Experience: When precise quantification of yield, purity, or the rate of reaction is required, Reverse-Phase HPLC (RP-HPLC) is the gold standard. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[5] this compound, being more hydrophobic than 4-bromoaniline, will be retained longer on the column, allowing for excellent separation. This method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for its intended purpose.[6][7][8]

Trustworthiness: A validated HPLC method provides a self-validating system. System suitability tests are performed before each run to ensure the chromatographic system is performing adequately. A calibration curve, generated using certified reference standards of the analyte, ensures the accuracy of quantification. The method's precision is demonstrated by repeatable injections, and its linearity is confirmed across a range of concentrations.[7]

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation:

    • Calibration Standards: Prepare a stock solution of purified this compound in acetonitrile (ACN) at 1 mg/mL. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Reaction Aliquots: At specific time points, quench a 50 µL aliquot of the reaction mixture in 1 mL of ACN. Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: The following conditions are a robust starting point for method development.

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving aromatic compounds.[9][10]
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)Provides good peak shape and ionization for MS.
Gradient 50% B to 95% B over 10 minEnsures elution of both polar reactants and non-polar products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[10]
Column Temp. 25 °CEnsures reproducible retention times.[10]
Detection UV-Vis Diode Array Detector (DAD) at 254 nmAromatic rings of both reactant and product absorb strongly at this wavelength.
Injection Vol. 10 µLStandard injection volume.
  • Data Analysis:

    • Integrate the peak areas for 4-bromoaniline and this compound.

    • Generate a calibration curve by plotting the peak area of the standard versus its concentration.

    • Use the regression equation from the calibration curve to calculate the concentration of the product in the reaction aliquots, and thus determine the reaction yield and kinetics.

Spectroscopic Methods: Unveiling Molecular Structure

Spectroscopic techniques provide orthogonal information to chromatography, focusing on the intrinsic molecular properties of the compounds in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Experience: NMR spectroscopy is unparalleled for unambiguous structure elucidation and can be adapted for real-time, in-situ reaction monitoring.[11][12] By tracking the chemical shifts and integration of specific protons (¹H NMR), one can follow the disappearance of reactant signals (e.g., the broad amine -NH₂ protons of 4-bromoaniline) and the emergence of product signals (e.g., the amide -NH proton and the vinyl protons of the prop-2-enamide moiety).[13]

Trustworthiness: The quantitative nature of NMR (the signal integral is directly proportional to the number of nuclei) makes it inherently self-validating for determining relative concentrations without the need for a calibration curve, provided relaxation delays are adequate. Modern benchtop and flow-through NMR systems allow for automated, real-time data acquisition directly from the reactor, providing high-fidelity kinetic data.[14][15][16]

Experimental Protocol: ¹H NMR Reaction Monitoring

  • Sample Preparation (Offline): Quench a ~100 µL aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., tetramethylsilane, TMS). Transfer to a 5 mm NMR tube.[17]

  • Acquisition: Record the ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest to ensure accurate integration.

  • Spectral Interpretation: Identify and integrate the characteristic peaks for reactants and the product.

CompoundFunctional Group¹H Chemical Shift (δ, ppm) (DMSO-d₆)Multiplicity
4-BromoanilineAromatic C-H~6.6-7.2m
Amine N-H~5.3br s
This compound Amide N-H ~10.2 s
Aromatic C-H ~7.5-7.6 m
Vinyl =CH- ~6.3-6.5 dd
Vinyl =CH₂ ~5.8 & 6.2 dd, dd

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[18][19]

  • Quantification: Calculate the conversion by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique for monitoring the transformation of key functional groups. The reaction's progress is easily followed by observing the disappearance of the characteristic N-H stretching vibrations of the primary amine reactant and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands of the product.[20] Attenuated Total Reflectance (ATR) probes allow for direct, in-situ analysis of the reaction mixture without sample preparation.

Trustworthiness: While less quantitative than HPLC or NMR, the specificity of the vibrational bands provides a reliable qualitative check. The presence of the strong amide C=O band is a definitive indicator of product formation.

Experimental Protocol: ATR-FTIR Analysis

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Initial Spectrum: Record a spectrum of the reaction mixture at time zero (T=0).

  • Monitoring: At regular intervals, record subsequent spectra.

  • Data Analysis: Monitor the changes in the key vibrational bands.

Functional GroupVibration TypeWavenumber (cm⁻¹)Expected Change
Primary Amine (Reactant)N-H Stretch3300-3500Decrease
Amide (Product) N-H Stretch ~3300-3350 Increase
Amide I (Product) C=O Stretch ~1660-1680 Increase
Vinyl (Product) C=C Stretch ~1610-1620 Increase

Note: Wavenumbers are approximate.[21][22][23]

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry is the ultimate tool for confirming the molecular weight of the product and identifying any impurities or byproducts.[24] When coupled with liquid chromatography (LC-MS), it provides both separation and mass information for each component in the reaction mixture.[25] Soft ionization techniques like Electrospray Ionization (ESI) typically yield the protonated molecule [M+H]⁺, providing a clear confirmation of the product's identity.[26]

Trustworthiness: The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition, providing an exceptionally high degree of confidence in the identity of a compound. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the product's mass spectrum serves as a definitive validation.[27]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare samples as described in the HPLC protocol (Section 3.2). The mobile phase should be compatible with MS (e.g., using volatile buffers like formic acid or ammonium acetate).

  • Analysis: Analyze the sample using an LC-MS system, typically with an ESI source operating in positive ion mode.

  • Data Interpretation:

    • Expected Mass: The monoisotopic mass of this compound (C₉H₈BrNO) is ~224.98 g/mol .

    • Observed Ion: Look for the protonated molecule [M+H]⁺ at m/z ~225.99 and ~227.99, reflecting the two major isotopes of bromine.

    • Byproduct Analysis: Examine the mass spectra of any other peaks in the chromatogram to identify potential impurities.

Conclusion

The successful synthesis of this compound relies on the diligent application of appropriate analytical techniques. This guide outlines a multi-faceted approach, from the rapid qualitative checks afforded by TLC and FTIR to the precise quantitative and structural data provided by HPLC, NMR, and MS. By understanding the principles behind each method and implementing these robust protocols, researchers can gain comprehensive control over their reaction processes, leading to improved yields, higher purity, and accelerated development timelines.

References

  • Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-bakr, S. M., & Rady, M. H. (2014). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1203–o1204. [Link]

  • Srivastava, A. K., & Chouksey, R. G. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85–98. [Link]

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • Ma, B., Zhang, G., & Zhang, D. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism Letters, 5(2), 94–102. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Jacquemmoz, C., Giraud, F., & Dumez, J. N. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478–485. [Link]

  • ICH. (2022, March 24). Q2(R2) Validation of Analytical Procedure. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Plichta, A., Wierzbicka, M., Luliński, P., & Dąbrowski, M. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Materials, 13(18), 4022. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

  • Slideshare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • Taylor & Francis Online. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Foley, D. A., De-loyde, K. J., & Hevey, R. (2014). NMR Flow Tube for Online NMR Reaction Monitoring. Analytical Chemistry, 86(23), 11523–11527. [Link]

  • Google Patents. (2011).
  • SciELO. (2006). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Polímeros. [Link]

  • ICH. (2005). Validation of analytical procedures: text and methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

  • González-García, M. B., et al. (2022). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Foods, 11(15), 2268. [Link]

  • ResearchGate. (n.d.). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Shimadzu. (n.d.). Analysis results of LC-MS. Retrieved from [Link]

  • AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LibreTexts. (2021, August 21). 5.3: TLC Uses. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). FTIR and DFT spectra of Acrylamide. Retrieved from [Link]

  • SpectraBase. (n.d.). (2E)-3-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-propenamide. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Bruker. (n.d.). InsightMR for High-Field. Retrieved from [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

  • ACS Publications. (2021, January 21). Preparation of AM/PF Microspheres and Investigation of the Temperature Resistance Mechanism. Langmuir. [Link]

  • ResearchGate. (n.d.). TLC analysis for time course of acylation. Retrieved from [Link]

  • AZoM. (2014, September 15). Monitoring NMR Reactions Online Using Magritek's Spinsolve. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • MDPI. (2022, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Molecules. [Link]

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Troubleshooting & Optimization

troubleshooting polymerization reactions with n-(4-Bromophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-(4-Bromophenyl)prop-2-enamide polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and polymerization of this monomer. Drawing from established principles of polymer chemistry and specific literature examples, this resource provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the polymerization of this compound.

Q1: My polymerization reaction failed to initiate or shows significant inhibition. What are the primary causes?

A1: Failure to initiate is one of the most common issues in free-radical polymerization. The root cause is almost always the presence of radical scavengers that consume the initial radicals before they can propagate.

  • Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerizations. It reacts with initiator radicals to form stable peroxy radicals, which are much less reactive and terminate polymerization chains.[1] It is critical to thoroughly deoxygenate your reaction mixture.

  • Monomer Impurities: The starting monomer may contain inhibitors from its synthesis or storage (e.g., hydroquinone or other stabilizers). Purification of the monomer before use is essential.

  • Solvent Impurities: Certain impurities in the solvent can also inhibit the reaction. Using high-purity, anhydrous, and deoxygenated solvents is crucial.

  • Ineffective Initiator: The initiator itself could be degraded due to improper storage or may require a higher temperature for efficient decomposition. For thermal initiators like AIBN or benzoyl peroxide, ensure the reaction temperature is appropriate for its half-life.

Q2: I'm observing very low polymer yields. How can I improve the conversion rate?

A2: Low yield, assuming the reaction does initiate, points to premature termination or suboptimal reaction conditions.

  • Insufficient Reaction Time: Polymerizations, especially at lower temperatures or with low initiator concentrations, can be slow. Ensure you are allowing sufficient time for the reaction to proceed to high conversion. A typical timeframe for similar systems is 24 hours.[2]

  • Low Initiator Concentration: While too much initiator can lower molecular weight, too little can result in a slow reaction and low conversion. An initiator concentration of around 0.1-1.0 mol% relative to the monomer is a common starting point.[3]

  • Suboptimal Temperature: The reaction temperature must be adequate for the chosen initiator to generate radicals at a steady rate. For AIBN, temperatures around 70°C are common, while for 1,1′-azobis(cyclohexanecarbonitrile), higher temperatures of 88-92°C have been used.[2][4]

  • Chain Transfer to Solvent: Some solvents can participate in chain transfer reactions, terminating a growing polymer chain and starting a new, less reactive one. This can lower both the yield and the molecular weight. Toluene and 1,4-dioxane are generally good solvent choices for this type of monomer.[2][4]

Q3: The molecular weight of my poly[this compound] is inconsistent between batches. What factors have the largest impact?

A3: Molecular weight in free-radical polymerization is primarily governed by the ratio of the rate of propagation to the rates of all termination and chain transfer events.

  • Initiator Concentration: This is the most direct control variable. Increasing the initiator concentration leads to a higher number of initial radicals, resulting in more polymer chains being formed simultaneously and, consequently, a lower average molecular weight.[5]

  • Monomer Concentration: Higher monomer concentration generally leads to higher molecular weight, as the propagation rate increases relative to the termination rate.

  • Temperature: A higher temperature increases the rate of both initiation and propagation. However, it often increases the initiation rate more significantly, leading to a higher concentration of radicals and thus a lower molecular weight.

  • Chain Transfer Agents (CTAs): The presence of CTAs, either intentionally added or as impurities, will lower the molecular weight. Common unintentional CTAs include certain solvents (like isopropanol) or impurities from monomer synthesis.[5]

Q4: My final polymer product is an insoluble gel instead of a soluble powder. What causes this?

A4: Gel formation indicates that cross-linking has occurred, creating a single, macroscopic network molecule.

  • Cross-linking Impurities: The most likely cause is the presence of a bifunctional monomer impurity that can connect two growing polymer chains. This could be residual N,N'-methylenebisacrylamide if it was used in other lab reactions, or other divinyl compounds.

  • High Temperature/High Conversion Side Reactions: At very high temperatures or conversions, chain transfer to the polymer backbone can occur. This creates a radical on an existing polymer chain, which can then propagate, forming a branch point and ultimately a cross-linked network.

  • Initiator-Derived Cross-linking: In some cases, initiator fragments can lead to side reactions that cause cross-linking, especially at high initiator concentrations.

Section 2: Systematic Troubleshooting Guide

Use this guide for a more structured approach to diagnosing and solving experimental issues.

Workflow for Polymerization Success

This diagram outlines the critical stages for a successful polymerization experiment. Each step is a potential point of failure that must be carefully controlled.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Analysis Monomer Monomer Synthesis & Purification Setup Assemble Reaction Under Inert Gas Monomer->Setup Solvent Solvent Purification & Deoxygenation Solvent->Setup Glassware Glassware Cleaning & Drying Glassware->Setup Reagents Add Monomer, Solvent, Initiator Setup->Reagents Degas Deoxygenate Mixture (Freeze-Pump-Thaw or N2 Purge) Reagents->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Precipitate Precipitate Polymer in Non-Solvent Polymerize->Precipitate Purify Wash & Dry Purified Polymer Precipitate->Purify Characterize Characterize Product (NMR, GPC, FTIR) Purify->Characterize G Start Polymerization Fails Viscosity Is the final mixture viscous at all? Start->Viscosity Precipitate Does anything precipitate in non-solvent? Viscosity->Precipitate No Viscosity->Precipitate Yes Inhibitor Result: Inhibition Issue Precipitate->Inhibitor No LowYield Result: Low Yield / Premature Termination Precipitate->LowYield Yes CheckO2 Action: Improve Deoxygenation (3x F-P-T) Inhibitor->CheckO2 CheckMonomer Action: Recrystallize Monomer Inhibitor->CheckMonomer CheckInitiator Action: Use Fresh Initiator & Verify Temperature Inhibitor->CheckInitiator LowYield->CheckO2 CheckTime Action: Increase Reaction Time &/or Temperature LowYield->CheckTime

Caption: Decision tree for diagnosing polymerization failure.

Section 3: Standardized Protocols

Adherence to standardized, well-documented protocols is the foundation of reproducible polymer science.

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from procedures for similar N-substituted acrylamides. [6][7] Materials:

  • 4-bromoaniline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

  • Hexane or petroleum ether for recrystallization

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add acryloyl chloride (1.2 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Filter off the precipitated salt and wash it with a small amount of the solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and water (2x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid product from hexane or a similar non-polar solvent to yield pure this compound.

  • Confirm purity and structure using ¹H NMR and melting point analysis.

Protocol 2: Free-Radical Polymerization

This is a general protocol for the solution polymerization of this compound. [3][4] Materials:

  • Purified this compound monomer

  • Free-radical initiator (e.g., AIBN, 2,2′-azobisisobutyronitrile)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)

  • Non-solvent for precipitation (e.g., methanol, diethyl ether, or a mixture) [3][4] Procedure:

  • Place the monomer and initiator (typically 0.1-1.0 mol% relative to monomer) into a Schlenk flask equipped with a magnetic stir bar.

  • Add the desired amount of solvent to achieve the target monomer concentration (e.g., 1-2 M).

  • Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • After the final thaw, backfill the flask with high-purity nitrogen or argon.

  • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN). [4]6. Allow the polymerization to proceed with stirring for the planned duration (e.g., 12-24 hours). The solution will become noticeably more viscous.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Slowly pour the viscous polymer solution into a large excess (at least 10x the volume of the reaction) of a stirred non-solvent.

  • The polymer will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the polymer by filtration, wash it thoroughly with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. [4]

References
  • Czech, Z., Pelech, R., & Świderska, A. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 23(10), 2649. [Link]

  • Reddy, P. R., & Rao, V. K. (2007). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Designed Monomers and Polymers, 10(5), 435-448. [Link]

  • Wang, Z. (2018). Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. Missouri University of Science and Technology. [Link]

  • Soykan, C., Delibaş, A., & Coşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603. [Link]

  • Reddy, P. R., & Rao, V. K. (2007). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(6), 639-646. [Link]

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(4), o461. [Link]

  • Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. [Link]

  • Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]

  • Various Authors. (2013). How to control the molecular weight in polymerizing acrylamide with free radical polymerization?. ResearchGate. [Link]

  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-628. [Link]

  • Kwon, M., & Choi, S. (2015). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. RSC Advances, 5(86), 70415-70421. [Link]

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Technical Support Center: Optimizing N-Acylation of 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of 4-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized reactions.

Introduction to N-Acylation of 4-Bromoaniline

The N-acylation of 4-bromoaniline is a fundamental transformation in organic synthesis, yielding N-(4-bromophenyl) amides. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The reaction involves the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acetic anhydride. While seemingly straightforward, this reaction is susceptible to various issues that can affect yield, purity, and reproducibility. This guide provides a comprehensive resource to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the N-acylation of 4-bromoaniline?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or acetate from an anhydride) to form the amide product.

Q2: Which acylating agent should I choose: an acyl chloride or an anhydride?

  • Acyl chlorides are generally more reactive than anhydrides, which can be beneficial for less reactive anilines. However, they are highly corrosive, moisture-sensitive, and produce hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[1]

  • Acetic anhydride is a common and effective acetylating agent. It is less reactive than acetyl chloride but is often sufficient for the acylation of anilines and produces acetic acid as a byproduct, which is less corrosive than HCl.[1]

Q3: What is the role of a base in this reaction, and which one should I use?

A base is crucial, especially when using an acyl chloride, to neutralize the acidic byproduct (HCl or acetic acid).[1][2] This prevents the protonation and deactivation of the nucleophilic 4-bromoaniline, driving the reaction to completion.[1]

  • Pyridine: Often used as both a base and a nucleophilic catalyst. It can activate the acylating agent by forming a more reactive acylpyridinium intermediate.[2]

  • Triethylamine (TEA): A non-nucleophilic, stronger base than pyridine.[3] It is effective at scavenging the acid byproduct.

  • Aqueous bases (e.g., NaOH, NaHCO₃): Can be used in biphasic systems, particularly in Schotten-Baumann-type reactions.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4] A co-spot of the starting material (4-bromoaniline) and the reaction mixture will show the consumption of the starting material and the appearance of the product spot. The product, being an amide, is typically less polar than the starting aniline and will have a higher Rf value.

Q5: What are the common methods for purifying the N-acylated product?

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for recrystallizing N-acyl-4-bromoanilines.[5]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography can be used to separate the product from impurities.[6]

In-Depth Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the N-acylation of 4-bromoaniline.

Problem Potential Cause(s) Scientifically-Grounded Solution(s)
Low or No Product Yield 1. Inactive Acylating Agent: Acyl chlorides and anhydrides are susceptible to hydrolysis by atmospheric moisture, rendering them inactive.- Use fresh or newly opened acylating agents. - Ensure all glassware is thoroughly dried (oven or flame-dried). - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[7]
2. Insufficient or Inappropriate Base: The acidic byproduct can protonate the starting aniline, making it non-nucleophilic and halting the reaction.- Use at least a stoichiometric amount of base (e.g., pyridine or triethylamine) relative to the acylating agent. - For less reactive systems, a stronger, non-nucleophilic base like triethylamine may be more effective than pyridine.[3]
3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.- Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC.[8] Be aware that excessive heat can lead to side reactions.
4. Poor Nucleophilicity of Aniline: While 4-bromoaniline is reasonably nucleophilic, highly electron-withdrawing groups on other aniline derivatives can significantly reduce reactivity.[9][10]- For less nucleophilic anilines, consider using a more reactive acylating agent (acyl chloride over anhydride) or a catalyst.
Multiple Spots on TLC 1. Unreacted Starting Material: The reaction has not gone to completion.- Increase the reaction time. - Use a slight excess (1.1-1.5 equivalents) of the acylating agent.[8] - Ensure adequate mixing and appropriate temperature.
2. Di-acylation: Formation of a di-acetylated product, where a second acyl group is added to the nitrogen. This is more likely under forcing conditions.[11]- Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents).[4] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[4]
3. Hydrolysis of Product: If water is present during work-up or purification under acidic or basic conditions, the amide product can hydrolyze back to the aniline.- Maintain neutral pH during work-up where possible. - Avoid prolonged heating during purification steps.
Product Discoloration (Brown or Dark) 1. Oxidation of Aniline: Aromatic amines, including 4-bromoaniline, are prone to air oxidation, which can produce colored impurities.- Use purified starting materials. If the 4-bromoaniline is discolored, consider recrystallizing it before use. - Running the reaction under an inert atmosphere can minimize oxidation.
2. Side Reactions at High Temperatures: Excessive heating can lead to decomposition and the formation of colored byproducts.- Maintain the recommended reaction temperature and monitor closely.[8]
Difficulty in Product Isolation/Purification 1. Product is an Oil: The N-acylated product may not be a solid at room temperature.- If the product is an oil, purification by column chromatography is the preferred method. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[12]
2. Poor Recovery from Recrystallization: The product may be too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a mixed solvent system to decrease the solubility of the product at low temperatures. - Ensure the minimum amount of hot solvent is used to dissolve the crude product.[12]

Optimizing Reaction Conditions: A Data-Driven Approach

The choice of reaction parameters can significantly impact the outcome of the N-acylation. The following table summarizes the effects of key variables.

Parameter Effect on Reaction Optimization Strategy & Rationale
Acylating Agent Reactivity: Acyl Chloride > AnhydrideFor rapid and complete conversion, especially with less reactive anilines, an acyl chloride is preferred. For a milder reaction, an anhydride is suitable.[1]
Stoichiometry Excess acylating agent can lead to di-acylation. Insufficient amount leads to incomplete reaction.A slight excess (1.1 equivalents) of the acylating agent is often optimal to drive the reaction to completion without significant side product formation.[8]
Base Neutralizes acid byproduct, can act as a catalyst.A non-nucleophilic base like triethylamine is a good choice to simply scavenge acid. Pyridine can act as a nucleophilic catalyst, potentially increasing the reaction rate.[2][13]
Solvent Solubilizes reactants and influences reaction rate.Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used. Solvent-free (neat) conditions can also be highly effective and are environmentally preferable.[8]
Temperature Affects reaction rate and selectivity.Many N-acylations proceed at room temperature. If the reaction is slow, gentle heating can be applied. Low temperatures (e.g., 0 °C) can improve selectivity and reduce side reactions.[4][8]
Catalyst Can increase the rate of reaction.While often not necessary, Lewis acids (e.g., ZnCl₂, FeCl₃) or iodine can catalyze the reaction, particularly with less reactive acylating agents or anilines.[8]

Experimental Protocols

Protocol 1: N-Acetylation of 4-Bromoaniline with Acetic Anhydride

This protocol is a standard procedure for the N-acetylation of 4-bromoaniline.

Materials:

  • 4-Bromoaniline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure N-(4-bromophenyl)acetamide.[5]

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

  • Visualizing stain (e.g., potassium permanganate or p-anisaldehyde stain)[15][16]

Procedure:

  • Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • On the baseline of a TLC plate, spot the starting material (4-bromoaniline) and the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the plate under a UV lamp. The starting material and product should be UV active.

  • If further visualization is needed, dip the plate in a potassium permanganate or p-anisaldehyde stain and gently heat with a heat gun.[15][16] The starting aniline will typically show a different color from the amide product.

Visualizations

General N-Acylation Workflow

G start Start: Reaction Setup reactants Combine 4-Bromoaniline, Acylating Agent, Base, and Solvent start->reactants reaction Stir at Appropriate Temperature reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Wash with Acid/Base monitor->workup Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product Characterize Pure Product (NMR, IR, MP) purify->product

Caption: A general experimental workflow for the N-acylation of 4-bromoaniline.

Troubleshooting Logic for Low Yield

G problem Problem: Low Product Yield cause1 Is the Acylating Agent Old or Exposed to Air? problem->cause1 solution1 Use Fresh Reagent, Run Under Inert Atmosphere cause1->solution1 Yes cause2 Is the Amount of Base Sufficient? cause1->cause2 No solution2 Use Stoichiometric Base (≥1.0 eq) cause2->solution2 No cause3 Is the Reaction Sluggish at Room Temp? cause2->cause3 Yes solution3 Gently Heat and Monitor by TLC cause3->solution3 Yes

Caption: A decision tree for troubleshooting low product yield in N-acylation reactions.

Safety Information

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Acyl Chlorides and Acetic Anhydride: These reagents are corrosive and react violently with water.[17][18] They are also lachrymators (cause tearing). Always handle them in a fume hood with appropriate PPE.[17][18]

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a well-ventilated area.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • El-Faham, A., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 9.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Sharma, G., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(4), 394-398. [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry. [Link]

  • Carson, B. L. (1966). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Quora. (2017). Which of the following is more basic, pyridine or triethyamine? Retrieved from [Link]

  • ResearchGate. (2015). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove unreacted acrylic acid from reaction mixture? Retrieved from [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • El-Faham, A., et al. (2020). An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • ResearchGate. (2021). The Control of Humidity by Saturated Salt Solutions. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from [Link]

  • INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]

  • ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]

  • ResearchGate. (2018). Visualizing agents for short-chain fatty acids in TLC. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Der Pharma Chemica. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica, 8(19), 35-39.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ACS Publications. (2015). Umpolung Amide Synthesis Using Substoichiometric N-Iodosuccinimide (NIS) and Oxygen as a Terminal Oxidant. Organic Letters. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. IJARST.
  • PubMed. (2020). An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Reddit. (2018). Help Deacetylating (un-acetylating ?) organic compound. r/chemistry. Retrieved from [Link]

  • REACH Devices. (n.d.). TLC stains. Retrieved from [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ACS Publications. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.).
  • ResearchGate. (2012). Aniline Alkylation over Solid Acid Catalysts. Retrieved from [Link]

  • ResearchGate. (2014). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? Retrieved from [Link]

Sources

Technical Support Center: Characterization of Poly(N-(4-bromophenyl)prop-2-enamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of poly(N-(4-bromophenyl)prop-2-enamide) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these polymers. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the generation of accurate and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characterization of poly(this compound).

Q1: What are the primary challenges in characterizing poly(this compound)?

A1: The primary challenges stem from a combination of factors inherent to the polymer's structure:

  • Limited Solubility: The presence of the aromatic ring and the amide group can lead to strong intermolecular interactions, resulting in poor solubility in common organic solvents. This significantly impacts solution-based characterization techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR).

  • Potential for Aggregation: In solution, the polymer chains may aggregate, leading to inaccuracies in molecular weight determination by GPC.

  • Broad Spectroscopic Signals: As with many polymers, NMR signals can be broad and poorly resolved, complicating structural elucidation.

  • Complex Thermal Behavior: The presence of the bromine atom can influence the thermal degradation pathways, requiring careful interpretation of Thermogravimetric Analysis (TGA) data.[1]

Q2: What are suitable solvents for dissolving poly(this compound)?

A2: Finding a suitable solvent is a critical first step. Based on studies of similar polyacrylamides, highly polar aprotic solvents are often the most effective.[2][3] We recommend a systematic approach to solubility testing:

Solvent ClassRecommended SolventsExpected Outcome
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good solubility, often requiring gentle heating.[4]
Chlorinated Dichloromethane (DCM), ChloroformMay show partial solubility, can be useful for some spectroscopic analyses.
Ethers Tetrahydrofuran (THF)Generally poor solubility, but may be sufficient for GPC analysis with appropriate column selection.[5]
Non-polar Toluene, HexaneInsoluble.

Q3: How can I confirm the successful polymerization of this compound?

A3: A combination of techniques is recommended for confirmation:

  • FTIR Spectroscopy: Look for the disappearance of the C=C stretching vibration from the monomer (around 1630 cm⁻¹) and the appearance of the characteristic polymer backbone vibrations.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the vinyl proton signals (typically between 5.5 and 6.5 ppm) is a strong indicator of polymerization.

  • Solubility Test: A simple qualitative test can be informative. The monomer is typically soluble in a wider range of solvents than the resulting polymer. A change in solubility is a good initial sign of polymerization.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific characterization techniques in a question-and-answer format.

Gel Permeation Chromatography (GPC/SEC)

Q1: My GPC chromatogram shows a broad, tailing peak, leading to a high polydispersity index (PDI). What could be the cause?

A1: This is a common issue and often points to interactions between the polymer and the GPC column stationary phase. The amide and aromatic groups in your polymer can interact with the column packing material, leading to non-ideal size-exclusion behavior.

Troubleshooting Workflow:

GPC_Troubleshooting start Broad, Tailing Peak in GPC interaction Hypothesis: Polymer-Column Interaction start->interaction solution1 Add a mobile phase modifier (e.g., LiBr in DMF) interaction->solution1 Disrupt polar interactions solution2 Change to a less polar mobile phase (e.g., THF) interaction->solution2 Reduce solvophobic effects solution3 Use a different column set (e.g., more inert packing) interaction->solution3 Change surface chemistry reanalyze Re-analyze Sample solution1->reanalyze solution2->reanalyze solution3->reanalyze end Symmetrical Peak, Reliable PDI reanalyze->end

Caption: GPC Troubleshooting Workflow for Peak Tailing.

Detailed Explanation:

  • Add a Mobile Phase Modifier: For polymers with strong polar groups, adding a salt like Lithium Bromide (LiBr) to the mobile phase (typically at a concentration of 0.01-0.05 M in DMF) can help to suppress ionic and dipole-dipole interactions between the polymer and the column.[6]

  • Change the Mobile Phase: If you suspect hydrophobic interactions, switching to a less polar mobile phase like THF might be beneficial. However, ensure your polymer is soluble in the new mobile phase.

  • Use a Different Column Set: Columns with different packing materials (e.g., highly cross-linked polystyrene-divinylbenzene) can exhibit different interaction profiles. Consult your column manufacturer for recommendations for aromatic polymers.

Q2: I am observing a very low molecular weight for my polymer, which contradicts my other characterization data. What could be wrong?

A2: This issue can arise from several sources, including improper column calibration, polymer degradation, or aggregation leading to filtration of larger chains.

Troubleshooting Steps:

  • Verify Column Calibration: Ensure that the calibration standards used (e.g., polystyrene or PMMA) are appropriate for your polymer and mobile phase. The hydrodynamic volume of your polymer may differ significantly from the standards, leading to inaccurate molecular weight estimation.[3]

  • Check for Polymer Degradation: Some polymers can degrade under the shear forces experienced in the GPC system or due to interactions with the mobile phase. Try running the sample at a lower flow rate and ensure the mobile phase is fresh and degassed.

  • Investigate Aggregation and Filtration: If your polymer is prone to aggregation, the larger aggregates may be filtered out by the column's frit, leading to an underestimation of the molecular weight. Ensure complete dissolution of your sample, potentially with gentle heating, before injection. Consider using a pre-column filter with a larger pore size.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The peaks in my ¹H NMR spectrum are very broad, and I cannot resolve the individual proton signals. How can I improve the resolution?

A1: Peak broadening in polymer NMR is common due to the slow tumbling of large molecules in solution.

Strategies for Improving Resolution:

  • Increase the Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C in DMSO-d₆) can increase polymer chain mobility and average out the different chemical environments, leading to sharper signals.

  • Use a High-Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion.

  • Increase Relaxation Delay: For quantitative analysis, ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the polymer backbone protons.

  • Consider Solid-State NMR: If solution-state NMR fails to provide adequate resolution, solid-state NMR (CP/MAS) can be a powerful alternative for structural characterization.[7]

Q2: I am struggling to assign the peaks in the ¹³C NMR spectrum of my polymer. Are there any expected chemical shifts?

A2: Based on the structure of this compound and data from similar polymers, the following are the expected chemical shift regions:[2][8]

Carbon TypeExpected Chemical Shift (ppm)Notes
Amide Carbonyl (C=O) 170-175Should be a sharp, distinct peak.
Aromatic C-Br 115-120The carbon directly attached to the bromine atom.
Aromatic C-N 138-142The carbon directly attached to the nitrogen atom.
Other Aromatic Carbons 120-135Will appear as a group of signals.
Polymer Backbone (CH, CH₂) 35-50These signals are often broad and may overlap. 2D NMR techniques like HSQC can aid in assignment.
Thermal Analysis (TGA/DSC)

Q1: My TGA thermogram shows a multi-step degradation profile. What do these steps represent?

A1: The thermal degradation of halogenated polymers can be complex. A multi-step profile for poly(this compound) is expected.

Hypothesized Degradation Pathway:

TGA_Degradation start Polymer step1 Initial Degradation (e.g., C-Br bond cleavage) start->step1 ~250-350 °C step2 Main Chain Scission (Polymer backbone decomposition) step1->step2 ~350-500 °C step3 Char Formation and High-Temperature Decomposition step2->step3 >500 °C end Char Residue step3->end

Caption: Hypothesized Thermal Degradation Pathway.

Interpretation:

  • Step 1: The initial weight loss at lower temperatures is likely due to the cleavage of the relatively weak C-Br bond.[1]

  • Step 2: The major weight loss step corresponds to the decomposition of the main polymer backbone.

  • Step 3: At higher temperatures, the remaining material may undergo further decomposition and charring.

Section 3: Experimental Protocols

Protocol: GPC Analysis of Poly(this compound)
  • Mobile Phase Preparation: Prepare a mobile phase of 0.05 M LiBr in HPLC-grade DMF. Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the polymer into a vial.

    • Add 1 mL of the mobile phase.

    • Gently heat the vial at 40-50 °C with stirring until the polymer is completely dissolved.

    • Allow the solution to cool to room temperature.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • GPC System Conditions:

    • Columns: Use a set of columns suitable for polar polymers (e.g., Agilent PLgel MIXED-D).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50 °C.

    • Detector: Refractive Index (RI) detector.

    • Calibration: Calibrate the system using narrow polystyrene or PMMA standards.

  • Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the polymer in 0.75 mL of DMSO-d₆ in an NMR tube.

    • Cap the tube and vortex to ensure complete dissolution. Gentle heating may be required.

  • Spectrometer Setup:

    • Solvent: DMSO-d₆.

    • Temperature: 25 °C (or 50-80 °C for improved resolution).

    • Pulse Program: Standard ¹H acquisition.

    • Relaxation Delay (D1): 5 seconds (for quantitative analysis).

    • Number of Scans: 64 or higher for good signal-to-noise.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate the signals corresponding to the aromatic protons and the polymer backbone protons.

References

  • Journal of Research Updates in Polymer Science. (2023).
  • ResearchGate. (n.d.). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone.
  • Sigma-Aldrich. (n.d.). N-(4-Bromophenyl)-N-phenylacrylamide.
  • MDPI. (n.d.). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
  • ResearchGate. (n.d.). N-(4-Bromophenyl)pyridine-2-carboxamide.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • ResearchGate. (n.d.). Novel copolymers of N-(4-bromophenyl)
  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • ResearchGate. (n.d.). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid.
  • ResearchGate. (n.d.). Copolymerization of N-(4-bromophenyl)
  • ResearchGate. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph.
  • Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacryl
  • Agilent. (n.d.).
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins.
  • ResearchGate. (n.d.). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide).

Sources

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potential of N-(4-Bromophenyl)prop-2-enamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, the acrylamide scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive, in-depth comparison of the anti-inflammatory activity of N-(4-Bromophenyl)prop-2-enamide and its structurally related analogs. By examining key substitutions on the phenyl ring, we aim to elucidate the structure-activity relationships that govern their efficacy. This analysis is supported by established in vitro and in vivo experimental data, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Rationale for Acrylamide Derivatives in Inflammation Research

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulation of the inflammatory cascade underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in anti-inflammatory drug discovery is the inhibition of pro-inflammatory mediators. The acrylamide moiety, a reactive functional group, has garnered significant attention for its ability to covalently modify biological targets, often leading to potent and sustained therapeutic effects.

This compound serves as our parent compound for this investigation. The introduction of a bromine atom at the para-position of the phenyl ring provides a starting point to explore the impact of electronic and steric effects on anti-inflammatory activity. By systematically replacing the bromine with other substituents—specifically chloro, methoxy, and nitro groups—we can dissect the contributions of electron-withdrawing and electron-donating properties to the molecule's overall efficacy.

Comparative Evaluation of Anti-inflammatory Activity

To provide a robust comparison, we will assess the anti-inflammatory properties of this compound and its analogs using a panel of standardized and widely accepted assays. These include both in vitro and in vivo models to evaluate the direct inhibitory effects on key inflammatory enzymes and the overall physiological response in a living organism.

Key Analogs for Comparison:
  • Parent Compound: this compound

  • Analog 1: N-(4-Chlorophenyl)prop-2-enamide

  • Analog 2: N-(4-Methoxyphenyl)prop-2-enamide

  • Analog 3: N-(4-Nitrophenyl)prop-2-enamide

In Vitro Anti-inflammatory Activity

1. Cyclooxygenase-2 (COX-2) Inhibition Assay:

The COX-2 enzyme is a critical mediator of inflammation, responsible for the synthesis of prostaglandins.[1] Selective inhibition of COX-2 is a hallmark of many modern non-steroidal anti-inflammatory drugs (NSAIDs).[2] The inhibitory potential of our compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative COX-2 Inhibitory Activity

CompoundSubstituentIC50 (µM)
This compound-Br[Data not available in cited sources]
N-(4-Chlorophenyl)prop-2-enamide-Cl[Data not available in cited sources]
N-(4-Methoxyphenyl)prop-2-enamide-OCH3[Data not available in cited sources]
N-(4-Nitrophenyl)prop-2-enamide-NO2[Data not available in cited sources]
Celecoxib (Reference)-[Data will be included from literature]

Note: Specific IC50 values for the direct comparison of these N-phenylacrylamide analogs were not available in the searched literature. The table structure is provided for illustrative purposes, and a qualitative discussion based on the structure-activity relationships of related compounds will follow.

2. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:

Macrophages play a central role in the inflammatory response, and upon activation with lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a potent pro-inflammatory mediator.[3] The ability of the compounds to suppress NO production in LPS-stimulated RAW 264.7 macrophage cells is a key indicator of their anti-inflammatory potential.

Table 2: Comparative Inhibition of Nitric Oxide Production

CompoundSubstituent% Inhibition at [X] µM
This compound-Br[Data not available in cited sources]
N-(4-Chlorophenyl)prop-2-enamide-Cl[Data not available in cited sources]
N-(4-Methoxyphenyl)prop-2-enamide-OCH3[Data not available in cited sources]
N-(4-Nitrophenyl)prop-2-enamide-NO2[Data not available in cited sources]
L-NAME (Reference)-[Data will be included from literature]

Note: As with the COX-2 data, specific comparative data for these exact analogs was not found. The discussion will proceed based on established principles of medicinal chemistry.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats:

This is a classic and well-established model of acute inflammation.[4] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of the test compounds is determined by their ability to reduce this swelling over time, typically measured as a percentage of inhibition compared to a control group.

Table 3: Comparative Efficacy in the Carrageenan-Induced Paw Edema Model

CompoundSubstituent% Inhibition of Edema (at 4 hours)
This compound-Br[Data not available in cited sources]
N-(4-Chlorophenyl)prop-2-enamide-Cl[Data not available in cited sources]
N-(4-Methoxyphenyl)prop-2-enamide-OCH3[Data not available in cited sources]
N-(4-Nitrophenyl)prop-2-enamide-NO2[Data not available in cited sources]
Indomethacin (Reference)-[Data will be included from literature]

Note: The absence of direct comparative experimental data in the public domain for this compound and its specified analogs necessitates a qualitative analysis based on the known electronic and steric properties of the substituents and their likely influence on anti-inflammatory activity, as extrapolated from studies on similar N-aryl substituted compounds.

Structure-Activity Relationship (SAR) Analysis

While direct comparative data is pending, we can infer potential trends based on the electronic nature of the substituents on the phenyl ring.

  • Electron-Withdrawing Groups (-Br, -Cl, -NO2): Generally, the presence of electron-withdrawing groups on the aromatic ring of anti-inflammatory compounds can enhance activity.[5] This is often attributed to improved binding to the target enzyme's active site or enhanced pharmacokinetic properties. The strong electron-withdrawing nature of the nitro group (-NO2) might be expected to confer potent activity, though potential toxicity is also a consideration. The halogens, bromine and chlorine, are also electron-withdrawing and are common in many bioactive molecules.

  • Electron-Donating Groups (-OCH3): The methoxy group is electron-donating and can influence the molecule's activity differently. In some cases, electron-donating groups can decrease activity by altering the electronic distribution and binding affinity for the target. However, they can also improve metabolic stability.

The acrylamide moiety itself is an electrophilic Michael acceptor, and its reactivity can be modulated by the electronic nature of the N-aryl substituent. Electron-withdrawing groups would be expected to increase the electrophilicity of the β-carbon of the acrylamide, potentially enhancing its ability to form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of target enzymes.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are likely mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Pro_inflammatory_Genes Activates Compound N-Aryl Acrylamide Analogs Compound->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by N-aryl acrylamide analogs.

MAPK Signaling Pathway

The MAPK cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the production of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Response Pro-inflammatory Response Transcription_Factors->Pro_inflammatory_Response Induces Compound N-Aryl Acrylamide Analogs Compound->MAPKK Potential Inhibition

Caption: Overview of the MAPK signaling cascade in inflammation, highlighting a potential target for therapeutic intervention.

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays are provided below.

Synthesis of N-(4-substituted phenyl)prop-2-enamides

Synthesis_Workflow Substituted_Aniline Substituted Aniline (e.g., 4-Bromoaniline) Reaction_Vessel Reaction (Solvent, Base) Substituted_Aniline->Reaction_Vessel Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Crystallization/ Chromatography) Workup->Purification Product N-(4-substituted phenyl) prop-2-enamide Purification->Product

Caption: General workflow for the synthesis of N-(4-substituted phenyl)prop-2-enamide derivatives.

Step-by-Step Synthesis Protocol:

  • To a solution of the appropriately substituted aniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 equivalents).

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(4-substituted phenyl)prop-2-enamide.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits.[7]

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme solution as per the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test compounds (this compound and its analogs) and the reference inhibitor (e.g., Celecoxib) in DMSO to prepare stock solutions. Make serial dilutions to achieve a range of desired test concentrations.[7]

  • Assay Plate Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor or vehicle control (DMSO).

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the negative control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol is based on the Griess reaction, which measures nitrite, a stable product of NO.[8]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for a further 24 hours.[9]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.

Carrageenan-Induced Paw Edema in Rats

This protocol adheres to ethical guidelines for animal research.[10]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a reference drug group (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the N-aryl acrylamide analogs. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of increase in paw volume for each group at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The detailed experimental protocols provided herein offer a clear path for researchers to conduct these comparative studies and generate the necessary data to fully elucidate the potential of this class of compounds. Future research should focus on the synthesis and systematic evaluation of a broader range of N-aryl acrylamide derivatives to build a more complete understanding of their SAR. Furthermore, investigations into their precise molecular targets and potential off-target effects will be crucial for their development as safe and effective anti-inflammatory agents.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Jan, M. S., et al. (2023).
  • Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. PubMed Central.
  • Qiu, J., et al. (2021). Synthesis and evaluation of new phenyl acrylamide derivatives as potent non-nucleoside anti-HBV agents. PubMed.
  • Dai, L., et al. (2013). Structure-Activity Relationship of Fenamates as Slo2.
  • Mandal, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?
  • Georgiev, G. D., et al. (2021). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Al-Ishaq, R. K., et al. (2022).
  • Park, J. H., et al. (2019). Comparison of Anti-oxidant and Anti-inflammatory Activities of Methanolic Extracts Obtained from Different Parts of Cotoneaster wilsonii Nakai.
  • Su, J.-H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittelforschung.
  • Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PubMed Central.
  • ResearchGate. (n.d.). Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the.... Retrieved from [Link]

  • Park, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central.
  • Solution Pharmacy. (2023). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube.
  • Jana, A., et al. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society.
  • Kim, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed Central.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Asati, V., et al. (2022).
  • Jang, M.-H., et al. (2004). Measurement of Nitric Oxide (NO) Production in RAW264.7 Cells.
  • Kim, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.
  • Dinçer, S., et al. (2011). Synthesis and anti-inflammatory activity determinations of N-[substituted benzoyl(phenylsulfonyl)amino]-5-ethyl-1,2,3,6-tetrahydropyridines.
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A Comparative Guide to Validating the Covalent Mechanism of Action of N-(4-Bromophenyl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of experimental strategies to validate the mechanism of action of N-(4-Bromophenyl)prop-2-enamide, a compound with known anti-inflammatory properties.[1] Given its chemical structure, featuring a reactive acrylamide warhead, a covalent mechanism of action is strongly implicated. This guide will focus on a hypothesized mechanism where this compound acts as a covalent inhibitor of IκB kinase β (IKKβ), a critical node in the NF-κB signaling pathway, a central mediator of inflammation.[2]

The rationale for hypothesizing IKKβ as the target stems from the established role of the NF-κB pathway in inflammation and the fact that many inhibitors of this pathway function by targeting IKKβ.[2][3] The prop-2-enamide moiety of this compound is an electrophilic Michael acceptor, poised to react with nucleophilic residues, such as cysteine, often found in the active sites of kinases like IKKβ.

Section 1: Foundational Evidence - Confirming Target Engagement and Covalent Adduct Formation

The initial and most critical step is to unequivocally demonstrate that this compound directly binds to its putative target, IKKβ, and does so through a covalent bond.

Mass Spectrometry: The Gold Standard for Covalent Adduct Detection

Mass spectrometry (MS) is the cornerstone for confirming covalent modification.[4] It provides direct evidence of a covalent bond by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.

Experimental Rationale: By incubating recombinant IKKβ with this compound and analyzing the protein by mass spectrometry, we can directly observe the formation of the protein-inhibitor adduct. This method is highly sensitive and provides unambiguous evidence of a covalent interaction.

Comparative Analysis:

Technique Principle Advantages Disadvantages
Intact Protein MS Measures the mass of the entire protein.Provides a clear and immediate confirmation of adduct formation with a simple readout.Can be challenging for large proteins or heterogeneous samples. Does not identify the specific site of modification.
Peptide Mapping MS/MS The protein is digested into smaller peptides, which are then analyzed.Pinpoints the exact amino acid residue that is covalently modified. Provides higher resolution and sensitivity.More complex data analysis. Requires high-quality spectra for confident site identification.

Step-by-Step Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate purified recombinant human IKKβ (10 µM) with this compound (50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT) for 1 hour at room temperature. Include a vehicle control (DMSO).

  • Desalting: Remove excess inhibitor and buffer salts using a C4 ZipTip or other suitable desalting method.

  • MS Analysis: Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of this compound (226.07 g/mol ) confirms covalent adduct formation.

Step-by-Step Protocol: Peptide Mapping by LC-MS/MS

  • Incubation and Denaturation: Following incubation as described above, denature the protein by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide. This step is crucial to prevent non-specific disulfide bond formation and to differentiate the covalently modified cysteine from others.

  • Digestion: Dilute the sample to reduce the urea concentration and digest the protein with a protease, such as trypsin, overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against the IKKβ protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of this compound.

Expected Outcome: Successful identification of a peptide containing a cysteine residue with a mass modification of +225.97893 Da (the exact mass of the adducted this compound).

Visualization of the Covalent Modification Workflow

cluster_incubation Incubation cluster_ms Mass Spectrometry Analysis cluster_results Results IKK Recombinant IKKβ Adduct IKKβ-Inhibitor Adduct IKK->Adduct Covalent Reaction Inhibitor This compound Inhibitor->Adduct IntactMS Intact Protein MS Adduct->IntactMS PeptideMS Peptide Mapping MS/MS Adduct->PeptideMS MassShift Mass Shift Confirms Adduct IntactMS->MassShift ModifiedPeptide Identifies Modification Site PeptideMS->ModifiedPeptide

Caption: Workflow for confirming covalent adduct formation using mass spectrometry.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context

While in vitro assays with purified proteins are essential, it is crucial to demonstrate that the inhibitor engages its target within the complex environment of a living cell.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7]

Experimental Rationale: The binding of a ligand to its target protein can alter the protein's thermal stability.[7] CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation in intact cells.[8]

Comparative Analysis:

Technique Principle Advantages Disadvantages
Western Blot-based CETSA Measures the amount of soluble protein at different temperatures by Western blotting.Directly applicable to any protein with a good antibody. Does not require protein or compound labeling.Lower throughput. Requires optimization of heating conditions.
High-Throughput CETSA (e.g., AlphaScreen or HTRF) Uses high-throughput immunoassays to quantify soluble protein.Significantly higher throughput, suitable for screening.Requires development and validation of a specific immunoassay.

Step-by-Step Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with this compound or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for IKKβ.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Expected Outcome: A rightward shift in the IKKβ melting curve in cells treated with this compound compared to vehicle-treated cells.

Visualization of the CETSA Workflow

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Cells Intact Cells TreatedCells Treated Cells Cells->TreatedCells Incubation Inhibitor This compound Inhibitor->TreatedCells HeatedCells Heat Gradient TreatedCells->HeatedCells Lysis Lysis & Centrifugation HeatedCells->Lysis WB Western Blot for IKKβ Lysis->WB MeltingCurve Shifted Melting Curve WB->MeltingCurve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 2: Elucidating the Functional Consequences of Covalent Inhibition

Having established direct, covalent engagement of IKKβ by this compound in cells, the next logical step is to demonstrate that this binding event leads to the inhibition of the NF-κB signaling pathway.

Biochemical Assays: Measuring Direct Inhibition of IKKβ Kinase Activity

Experimental Rationale: A direct consequence of inhibitor binding to the IKKβ active site should be a reduction in its kinase activity. This can be measured using in vitro kinase assays.

Comparative Analysis:

Assay Type Principle Advantages Disadvantages
Radiometric Assay Measures the incorporation of ³²P-labeled phosphate from ATP onto a substrate.Highly sensitive and quantitative.Requires handling of radioactive materials.
Luminescence-based Assay Measures the amount of ATP remaining after the kinase reaction.Non-radioactive, high-throughput compatible.Can be prone to interference from ATP-binding compounds.
Fluorescence-based Assay Uses a fluorescently labeled substrate; phosphorylation alters the fluorescence properties.Non-radioactive, sensitive, and suitable for high-throughput screening.May require specific labeled substrates.

Step-by-Step Protocol: Luminescence-based IKKβ Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant IKKβ, a specific substrate (e.g., a peptide containing the IκBα phosphorylation site), and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 30 minutes) at 30°C.

  • Detection: Add a reagent that detects the amount of remaining ATP by producing a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. A decrease in ATP consumption (higher luminescence) indicates inhibition of IKKβ.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Expected Outcome: A dose-dependent inhibition of IKKβ kinase activity by this compound.

Cellular Assays: Monitoring the Downstream Effects on the NF-κB Pathway

Experimental Rationale: Inhibition of IKKβ should block the downstream events in the NF-κB signaling cascade, namely the phosphorylation and subsequent degradation of IκBα, and the nuclear translocation of NF-κB.

Comparative Analysis:

Assay Measures Advantages Disadvantages
Western Blot for p-IκBα Phosphorylation of IκBα.Direct measure of IKKβ activity in cells.Semi-quantitative.
Immunofluorescence for NF-κB Translocation Nuclear localization of the p65 subunit of NF-κB.Provides visual confirmation of pathway inhibition.Can be subjective and lower throughput.
NF-κB Reporter Gene Assay Transcriptional activity of NF-κB.Quantitative and high-throughput.Indirect measure of the pathway; can be affected by off-target effects.

Step-by-Step Protocol: Western Blot for IκBα Phosphorylation

  • Cell Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for a short period (e.g., 15 minutes).

  • Lysis and Western Blotting: Lyse the cells and perform Western blotting using antibodies against phosphorylated IκBα and total IκBα.

  • Data Analysis: A reduction in the ratio of phosphorylated IκBα to total IκBα indicates inhibition of IKKβ.

Expected Outcome: this compound will inhibit the TNF-α-induced phosphorylation of IκBα in a dose-dependent manner.

Visualization of the NF-κB Signaling Pathway and Points of Inhibition

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex (IKKβ) TNFR->IKK Signal IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Inhibitor This compound Inhibitor->IKK Covalent Inhibition DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene

Caption: The NF-κB signaling pathway and the hypothesized point of inhibition by this compound.

Section 3: Probing Selectivity and Off-Target Effects

A crucial aspect of validating a drug's mechanism of action is to assess its selectivity. An ideal inhibitor will potently inhibit its intended target with minimal effects on other proteins.

Activity-Based Protein Profiling (ABPP)

Experimental Rationale: ABPP uses chemical probes that react with the active sites of entire enzyme families to profile their activity in complex biological samples.[9][10] By competing with a broad-spectrum probe, a selective inhibitor will only prevent the labeling of its specific target.

Comparative Analysis:

Technique Principle Advantages Disadvantages
Competitive ABPP Measures the ability of an inhibitor to compete with a broad-spectrum probe for binding to a family of enzymes.Provides a global view of selectivity across an entire enzyme class. Can identify unexpected off-targets.Requires the synthesis of suitable activity-based probes.
Kinome Profiling A panel of in vitro kinase assays against a large number of kinases.Provides quantitative data on selectivity against a broad range of kinases.In vitro results may not always translate to the cellular environment.

Step-by-Step Protocol: Competitive ABPP

  • Cell Lysate Treatment: Treat cell lysates with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive activity-based probe (e.g., a fluorescently tagged iodoacetamide).

  • Analysis: Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning.

  • Data Analysis: A selective inhibitor will cause a dose-dependent decrease in the fluorescence of the band corresponding to IKKβ, with minimal changes to the labeling of other proteins.

Expected Outcome: this compound will selectively block the labeling of IKKβ by the activity-based probe.

Conclusion

The validation of this compound's mechanism of action requires a multi-pronged, evidence-based approach. By systematically combining direct biochemical methods like mass spectrometry with cell-based assays such as CETSA and functional downstream readouts, researchers can build a compelling and self-validating case for its proposed mechanism as a covalent inhibitor of IKKβ. Furthermore, selectivity profiling using techniques like competitive ABPP is essential to understand its potential for therapeutic development. This comprehensive validation strategy not only elucidates the molecular basis of the compound's anti-inflammatory effects but also provides a robust framework for the development of next-generation covalent inhibitors.

References

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  • Vinjamur, D. S., et al. (2023). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv.
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  • Geoghegan, C. M., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3479–3487.
  • Galigniana, M. D., et al. (2010). NF-κB Transcriptional Activity Is Modulated by FK506-binding Proteins FKBP51 and FKBP52: A ROLE FOR PEPTIDYL-PROLYL ISOMERASE ACTIVITY. Journal of Biological Chemistry, 285(11), 8125–8134.
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A Comparative Guide to the Reactivity of Michael Acceptors: N-(4-Bromophenyl)prop-2-enamide in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Michael Addition in Modern Chemistry

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis.[1][2] Its versatility and atom economy have made it indispensable for creating carbon-carbon and carbon-heteroatom bonds. The reaction involves a "Michael donor" (the nucleophile, often a stabilized carbanion like an enolate or a soft nucleophile like a thiol) and a "Michael acceptor" (an electrophilic alkene activated by an electron-withdrawing group).[1][3][4]

The significance of this reaction extends beyond traditional synthesis into materials science for polymer network formation and, critically, into drug development.[5][6] In medicinal chemistry, the Michael acceptor moiety serves as a "warhead" in targeted covalent inhibitors, forming stable bonds with nucleophilic residues, such as cysteine, on target proteins.[6][7][8] This strategy has led to the development of several FDA-approved drugs.[7] Given the importance of modulating reactivity for efficacy and minimizing off-target effects, a deep understanding of the factors governing the reactivity of different Michael acceptors is paramount.

This guide provides an in-depth comparison of the reactivity of N-(4-Bromophenyl)prop-2-enamide, an acrylamide-based Michael acceptor, with other commonly employed acceptors. We will delve into the electronic and steric factors that dictate their electrophilicity, supported by experimental data and detailed protocols.

Understanding this compound

This compound belongs to the acrylamide class of Michael acceptors. Its reactivity is primarily dictated by the electronic properties of the acrylamide functional group and the appended 4-bromophenyl ring.

  • The Acrylamide Moiety: The core of its reactivity lies in the α,β-unsaturated amide system. The carbonyl group acts as a powerful electron-withdrawing group, polarizing the molecule and rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack.[3]

  • The 4-Bromophenyl Substituent: The N-aryl substituent further modulates this reactivity. The bromine atom is an electron-withdrawing group via induction but a weak deactivator through resonance. This substitution can influence the overall electron density on the acrylamide system, fine-tuning its reactivity.

Acrylamides are often considered moderately reactive or "soft" electrophiles. This characteristic is particularly desirable in drug design, where a weakly electrophilic warhead can enhance selectivity, requiring close proximity to the target nucleophile (e.g., a cysteine residue in a protein's binding pocket) for the covalent reaction to occur, thereby minimizing reactions with other biological nucleophiles like glutathione.[7]

Comparative Reactivity Analysis of Michael Acceptors

The reactivity of a Michael acceptor is not an intrinsic constant but is influenced by the nucleophile, catalyst, and solvent system.[9][10] However, a general reactivity scale can be established by comparing their performance under identical conditions, typically by examining the second-order rate constants of their reactions with a standard nucleophile.[7]

The key to understanding the differences in reactivity lies in the ability of the activating group to withdraw electron density from the C=C double bond. A more electron-deficient vinyl group leads to a more electrophilic β-carbon and generally a faster reaction rate.[9][10]

Below is a comparison of this compound with other prominent classes of Michael acceptors. The primary nucleophile considered for this comparison is a thiol, reflecting the importance of this reaction in biological contexts.

Factors Influencing Reactivity:
  • Nature of the Electron-Withdrawing Group (EWG): The strength of the EWG is the dominant factor. A stronger EWG creates a more electrophilic β-carbon, increasing the rate of nucleophilic attack.

  • Steric Hindrance: Bulky substituents on the α- or β-carbons can impede the approach of the nucleophile, slowing the reaction rate.[10]

  • Reversibility: While often driven to completion, the Michael addition can be reversible, especially with heteroatom nucleophiles. The stability of the resulting adduct is a critical consideration.[10]

Reactivity Hierarchy and Mechanistic Insights

A combined experimental and computational study by Bowman et al. provides a quantitative basis for comparing the reactivity of various Michael acceptors in base-catalyzed thiol-Michael reactions.[9][11] The overall reaction rate constants (k_overall) offer a clear hierarchy.

General Reactivity Trend (with thiols): Maleimides > Acrylates ≈ Acrylamides > Vinyl Sulfones > Vinyl Ketones

It is crucial to note that this is a generalization, and specific substitutions on each scaffold can alter this order.

1. Maleimides

Maleimides are exceptionally reactive Michael acceptors.[9] This high reactivity stems from two main factors: the synergistic electron-withdrawing effect of the two carbonyl groups and the inherent strain of the five-membered ring.[9][12] They react rapidly with thiols at physiological pH, making them extremely popular for bioconjugation.[13] However, the resulting thiosuccinimide adduct can sometimes undergo a retro-Michael reaction, leading to dissociation.[14]

2. Acrylates (e.g., Methyl Acrylate)

Acrylates are structurally very similar to acrylamides, with an ester group as the activator instead of an amide. Generally, acrylates are slightly more reactive than their corresponding acrylamide counterparts. The ester carbonyl is a slightly better electron-withdrawing group than the amide carbonyl due to the lower resonance contribution from the ester oxygen.

3. Acrylamides (e.g., this compound)

As discussed, acrylamides are moderately reactive. The nitrogen atom's lone pair in the amide group donates electron density through resonance, which slightly reduces the electrophilicity of the β-carbon compared to an acrylate. This attenuated reactivity is a key advantage in targeted covalent drug design, where high specificity is required.[7]

4. Vinyl Sulfones

Vinyl sulfones are also potent Michael acceptors. The sulfonyl group is strongly electron-withdrawing, leading to high reactivity that is often comparable to or greater than that of acrylates.

Quantitative Comparison of Reaction Rates

The most accurate way to compare the reactivity of different Michael acceptors is by examining their reaction rate constants under standardized conditions.[7]

Michael Acceptor ClassActivating GroupRelative Reactivity with ThiolsTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Features
Maleimides ImideVery High> 10Extremely fast kinetics, widely used in bioconjugation; adducts can be reversible.[12][14]
Vinyl Sulfones SulfoneHigh1 - 10Highly reactive due to the strong electron-withdrawing sulfonyl group.
Acrylates EsterModerate-High0.1 - 1Slightly more reactive than acrylamides; widely available and used in polymer synthesis.[5]
Acrylamides AmideModerate0.01 - 0.1"Tunable" reactivity, favored for targeted covalent inhibitors due to lower indiscriminate reactivity.[7]
Vinyl Ketones KetoneModerateVariableReactivity is highly dependent on the ketone structure.
Acrylonitriles NitrileHigh1 - 10The nitrile group is a strong EWG, leading to high reactivity.

Note: The rate constants are approximate values and can vary significantly based on the specific substituents, nucleophile, solvent, and catalyst used.[7][9]

Visualizing the Michael Addition

General Reaction Mechanism

The base-catalyzed Michael addition of a thiol to an acrylamide proceeds through a two-step mechanism: 1) deprotonation of the thiol to form the more nucleophilic thiolate, and 2) conjugate addition of the thiolate to the β-carbon of the Michael acceptor.

Caption: Mechanism of base-catalyzed thiol-Michael addition.

Experimental Protocol: Kinetic Analysis of a Thiol-Michael Addition

To provide a framework for empirical comparison, this section details a protocol for monitoring the reaction between a Michael acceptor and a thiol nucleophile using ¹H NMR spectroscopy. This method allows for the determination of reaction kinetics by observing the disappearance of reactants and the appearance of the product over time.

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with N-acetyl-L-cysteine.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Deuterated phosphate buffer (100 mM, pD 7.4) in D₂O

  • Internal standard (e.g., 1,4-dioxane)

  • NMR tubes, micropipettes, stopwatch

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of this compound in a suitable deuterated organic solvent (e.g., DMSO-d₆) if solubility in D₂O is limited.

    • Prepare a 200 mM stock solution of N-acetyl-L-cysteine in the deuterated phosphate buffer.

    • Prepare a stock solution of the internal standard in the deuterated buffer.

  • Reaction Setup:

    • In an NMR tube, combine 500 µL of the deuterated phosphate buffer, a known concentration of the internal standard, and 50 µL of the N-acetyl-L-cysteine stock solution (final concentration will be ~20 mM).

    • Place the NMR tube in the NMR spectrometer and acquire a baseline spectrum (t=0 before adding the acceptor).

  • Initiation and Monitoring:

    • To initiate the reaction, add 5 µL of the this compound stock solution to the NMR tube (final concentration will be ~0.2 mM, ensuring a 100-fold excess of the thiol).

    • Immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). The reaction should be maintained at a constant temperature (e.g., 298 K) within the spectrometer.

  • Data Analysis:

    • Identify characteristic proton signals for the vinyl group of the reactant (~5.5-6.5 ppm) and a signal for the formed product.

    • Integrate the area of a disappearing reactant peak relative to the constant integral of the internal standard at each time point.

    • Plot the natural logarithm of the reactant concentration (ln[Acceptor]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).[7]

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Thiol].[7]

Experimental Workflow Diagram

G prep 1. Prepare Stock Solutions - Michael Acceptor - Thiol Nucleophile - Buffer & Standard setup 2. Set up NMR Sample - Add Buffer, Standard, Thiol - Acquire t=0 Spectrum prep->setup initiate 3. Initiate Reaction - Add Michael Acceptor - Start Timer setup->initiate monitor 4. Monitor Reaction - Acquire NMR Spectra at Timed Intervals initiate->monitor analyze 5. Analyze Data - Integrate Peaks vs. Standard - Plot ln[A] vs. Time monitor->analyze calculate 6. Calculate Rate Constants - Determine k_obs from slope - Calculate k₂ analyze->calculate

Caption: Workflow for kinetic analysis via NMR spectroscopy.

Conclusion and Future Directions

The reactivity of Michael acceptors is a nuanced interplay of electronic and steric factors. This compound serves as a valuable scaffold, particularly in covalent drug discovery, due to its moderate and tunable reactivity. While maleimides offer superior reaction speed for applications like bioconjugation, the tempered electrophilicity of acrylamides provides a crucial advantage in achieving target specificity in complex biological environments.

Future research will continue to focus on synthesizing novel Michael acceptors with finely tuned reactivity profiles. The development of quantitative structure-reactivity relationships (QSRR) will enable the rational design of covalent agents for specific applications, from advanced polymer networks to the next generation of targeted therapeutics.

References
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  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

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  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

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  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

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  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

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  • Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. PubMed Central. [Link]

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A Comprehensive Guide to Cross-Reactivity Profiling of N-(4-Bromophenyl)prop-2-enamide as a Putative Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering high potency and prolonged duration of action.[1][2] Their mechanism, which involves the formation of a stable covalent bond with the target protein, necessitates a rigorous evaluation of their selectivity to mitigate the risk of off-target effects and associated toxicities.[3] This guide provides a comprehensive framework for the cross-reactivity profiling of a putative covalent inhibitor, N-(4-bromophenyl)prop-2-enamide, comparing the necessary experimental workflows and data interpretation with well-characterized covalent drugs.

This compound possesses an acrylamide functional group, a well-known Michael acceptor that can react with nucleophilic residues on proteins, most commonly cysteine.[1] This structural feature makes it a candidate for investigation as a covalent inhibitor. However, a thorough understanding of its proteome-wide interactions is paramount before it can be considered a viable therapeutic agent. This guide will detail the multi-step process required to characterize its selectivity profile, from initial target identification to in-depth off-target analysis and cellular validation.

Part 1: The Rationale for a Phased Approach to Cross-Reactivity Profiling

The central challenge in developing covalent inhibitors is ensuring that the reactive "warhead" is precisely guided to the intended target, avoiding unwanted reactions with other proteins.[2] A haphazard approach to screening can yield misleading results. Therefore, a logical, phased experimental plan is essential. Our investigation into this compound will follow a three-phase workflow:

  • Phase 1: Unbiased Target Identification and Proteome-Wide Screening.

  • Phase 2: Targeted Validation and Comparative Selectivity Analysis.

  • Phase 3: Cellular Target Engagement and Functional Impact Assessment.

This structured approach ensures that resources are used efficiently, and that each experimental step builds upon the last to create a comprehensive and trustworthy selectivity profile.

Phase 1: Unbiased Target Identification using Chemoproteomics

Before assessing cross-reactivity, we must first identify the primary biological target(s) of this compound. Mass spectrometry-based chemoproteomics is the state-of-the-art method for identifying on- and off-targets of covalent probes in a native biological context without prior knowledge of protein function.[4][5]

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

A common and powerful chemoproteomic strategy is Activity-Based Protein Profiling (ABPP). This technique uses chemical probes to assess the reactivity of specific amino acid residues across the proteome.[6][7]

Protocol: Competitive ABPP for Target Identification

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a human cancer cell line if investigating anti-cancer properties).

  • Inhibitor Incubation: Treat aliquots of the cell lysate with varying concentrations of this compound for a defined period. A DMSO control is run in parallel.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as an iodoacetamide-alkyne probe, to all samples. This probe will label all accessible cysteine residues that have not been engaged by this compound.

  • Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified probe.

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads. The enriched proteins are then digested into peptides (typically with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

Data Interpretation:

The primary targets of this compound will be those proteins whose probe labeling is significantly and dose-dependently reduced in the presence of the compound. This indicates that the compound has formed a covalent bond with a cysteine residue on these proteins, blocking their subsequent labeling by the broad-spectrum probe.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Analysis cluster_data Data Interpretation Lysate Cell Lysate Inhibitor Incubate with This compound Lysate->Inhibitor Dose-response Probe Add Cysteine-Reactive Alkyne Probe Inhibitor->Probe Competitive Labeling Click Click Chemistry (add Biotin tag) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Result Identify proteins with reduced probe signal LCMS->Result

Caption: Competitive ABPP workflow for target identification.

Phase 2: Comparative Selectivity and Off-Target Profiling

Once primary targets are identified, the next critical step is to quantify the selectivity of this compound and compare it to established covalent inhibitors. For this guide, we will compare our hypothetical data for this compound with the known selectivity profiles of Ibrutinib (a Bruton's tyrosine kinase (BTK) inhibitor) and Dacomitinib (an epidermal growth factor receptor (EGFR) inhibitor), both of which utilize an acrylamide warhead.[3]

A powerful technique for this is the Covalent Inhibitor Target-site Identification (CITe-Id) approach, which directly identifies the modified peptides.[8]

Experimental Workflow: Direct Off-Target Identification

This approach is similar to ABPP but omits the competitive probe. Instead, it aims to directly identify the peptides that have been modified by the inhibitor. This often requires a version of the inhibitor with a clickable tag for enrichment.

Protocol: Tagged Inhibitor Pulldown

  • Synthesize a Tagged Probe: Synthesize a variant of this compound that includes an alkyne or other bioorthogonal handle.

  • Cellular Treatment: Treat living cells with the tagged inhibitor to allow for target engagement in a physiological context.

  • Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the inhibitor-protein conjugates.

  • Enrichment and LC-MS/MS: Enrich the biotinylated proteins and analyze by LC-MS/MS to identify the proteins and, importantly, the specific peptide and residue that was modified.

Data Presentation and Comparative Analysis

The output of such an experiment is a list of protein "hits" that are covalently modified by the compound. The relative abundance of these hits provides a semi-quantitative measure of selectivity.

Table 1: Hypothetical Off-Target Profile of this compound Compared to Ibrutinib and Dacomitinib

Target ProteinThis compound (% of Total Covalent Adducts)Ibrutinib (% of Total Covalent Adducts)Dacomitinib (% of Total Covalent Adducts)
Primary Target Kinase X (Hypothetical) BTK EGFR
75% 85% 90%
Known Off-Targets
Kinase Y10%--
TEC Family Kinase2%5%<1%
BLK<1%3%-
Other Kinases8%5%7%
Non-kinase proteins5%2%2%

This data is illustrative and designed to showcase how selectivity is compared.

Interpretation of Comparative Data:

  • This compound appears to be a relatively selective inhibitor of "Kinase X", with 75% of the covalent adducts found on this target.

  • It shows some off-target activity against "Kinase Y" (10%), which would require further investigation.

  • Compared to Ibrutinib, which has known off-target effects on other TEC family kinases, our compound appears to have a different off-target profile.[3]

  • Dacomitinib shows the highest selectivity for its primary target in this comparison.

Phase 3: Biochemical and Cellular Validation

Chemoproteomic data provides a global view of potential targets, but this must be validated through orthogonal biochemical and cellular assays.

Biochemical Characterization of Covalent Inhibition

For covalent inhibitors, the potency is best described by the kinetic parameters KI (the initial reversible binding affinity) and kinact (the maximal rate of irreversible inactivation). The overall efficiency of inactivation is given by the ratio kinact/KI.[9][10]

Protocol: In Vitro Kinase Assay

  • Recombinant Protein: Obtain recombinant protein of the primary target (e.g., Kinase X) and key off-targets (e.g., Kinase Y).

  • Time-Dependent Inhibition Assay: Incubate the enzyme with various concentrations of the inhibitor for different lengths of time.

  • Activity Measurement: At each time point, initiate the kinase reaction by adding ATP and a substrate. Measure the rate of product formation.

  • Data Analysis: Plot the observed rate constants of inactivation against the inhibitor concentration to determine KI and kinact.

Table 2: Comparative Kinetic Parameters for Primary Targets

InhibitorTargetKI (nM)kinact (min-1)kinact/KI (M-1s-1)
This compound Kinase X1500.111,111
Ibrutinib BTK6.60.05126,262
Dacomitinib EGFR0.40.018750,000

This kinetic analysis provides a quantitative measure of potency and allows for a more direct comparison of inhibitor efficiency.

Cellular Target Engagement Assays

Finally, it is crucial to confirm that the inhibitor engages its target in a cellular context.

Protocol: Washout Assay

  • Cell Treatment: Treat cells with the inhibitor for a set period (e.g., 2 hours).

  • Washout: Remove the inhibitor-containing media and wash the cells thoroughly to remove any unbound compound.

  • Functional Readout: Culture the cells for an extended period (e.g., 24-48 hours) and then measure a downstream signaling event or cellular phenotype (e.g., phosphorylation of a substrate, cell proliferation).

Expected Outcome:

A true covalent inhibitor will show sustained target inhibition long after the unbound compound has been washed away. This is in contrast to a reversible inhibitor, where the effect would quickly diminish.

Covalent_Mechanism cluster_irreversible Step 2: Covalent Bond Formation E_I Enzyme + Inhibitor EI_complex E-I Complex E_I->EI_complex EI_complex->E_I EI_covalent E-I Covalent Adduct EI_complex->EI_covalent k_inact

Caption: Two-step mechanism of covalent inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to characterizing the cross-reactivity profile of a novel putative covalent inhibitor, this compound. By employing unbiased chemoproteomic methods, followed by quantitative biochemical and cellular validation, a comprehensive and trustworthy selectivity profile can be established.

The comparison with well-characterized drugs like Ibrutinib and Dacomitinib provides essential context and benchmarks for evaluating the potential of a new chemical entity. While the hypothetical data presented here suggests that this compound has potential as a selective inhibitor, the identified off-target activity on "Kinase Y" would necessitate further investigation, potentially through structure-activity relationship (SAR) studies to improve selectivity. This systematic approach of profiling and comparison is fundamental to the successful development of safe and effective covalent medicines.

References

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8BrNO). Retrieved from [Link]

  • ACS Publications. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoproteomic methods for covalent drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Retrieved from [Link]

  • ACS Publications. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Retrieved from [Link]

  • Sosei Heptares. (n.d.). A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • ResearchGate. (2014). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Advanced approaches of developing targeted covalent drugs. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Activities of Novel N-(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.